4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[4-(2-ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF2O4/c1-2-17-9(14)10(12,13)7-3-5-8(6-4-7)11(15)16/h3-6,15-16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHICHVWFDSXLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C(=O)OCC)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681603 | |
| Record name | [4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-83-1 | |
| Record name | Benzeneacetic acid, 4-borono-α,α-difluoro-, 1-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Ethoxycarbonyldifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a specialized organic compound of interest in synthetic chemistry and potentially in the development of novel pharmaceuticals. Its structure, featuring a phenylboronic acid moiety functionalized with an ethoxycarbonyldifluoromethyl group, suggests a range of potential applications, from a versatile building block in cross-coupling reactions to a candidate for targeted drug design. The presence of the difluoromethyl group can significantly alter the electronic properties and metabolic stability of molecules, making this compound a valuable tool for medicinal chemists.
This technical guide provides a summary of the currently available information on this compound, including its known properties. Due to the limited publicly available data on this specific molecule, this guide also discusses the general characteristics and applications of related phenylboronic acids to provide a broader context for its potential utility.
Core Properties
While detailed experimental data for this compound is not extensively reported in publicly accessible literature, its fundamental chemical identity has been established.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1256345-83-1 | Synblock[1] |
| Molecular Formula | C10H11BF2O4 | Synblock[1] |
| Molecular Weight | 244.00 g/mol | Synblock[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Appearance | Not available |
Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and solubility highlights the specialized nature of this compound and suggests that its characterization has likely been conducted in private research settings.
Synthesis and Reactivity
The reactivity of this compound is expected to be characteristic of phenylboronic acids. The boronic acid moiety is a versatile functional group, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization, such as amide bond formation. The difluoromethyl group is generally stable under many reaction conditions and is valued for its ability to act as a bioisostere for a hydroxyl or thiol group, potentially enhancing a molecule's metabolic stability and binding affinity to biological targets.
Potential Applications in Drug Discovery and Development
While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of phenylboronic acids has significant applications in medicinal chemistry.
-
Enzyme Inhibition: Boronic acids are known to be potent inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue. This mechanism is exploited in drugs like bortezomib, a proteasome inhibitor used in cancer therapy.
-
Bioisosterism: The difluoromethyl group can serve as a bioisostere for other functional groups, influencing properties like lipophilicity and hydrogen bonding capacity. This can be a valuable strategy in lead optimization to improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.
-
Targeted Drug Delivery: Phenylboronic acids can reversibly bind to diols, a functionality present in many biological molecules, including carbohydrates on cell surfaces. This property can be harnessed to develop targeted drug delivery systems.
Experimental Workflows and Logical Relationships
The following diagrams illustrate general experimental workflows and logical relationships relevant to the use of phenylboronic acids in research and development.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Reversible interaction between a phenylboronic acid and a diol.
Conclusion
This compound represents a potentially valuable, yet under-characterized, building block for organic synthesis and drug discovery. While specific experimental data remains elusive in the public domain, its structural features suggest utility in Suzuki-Miyaura coupling and as a scaffold for novel therapeutics. The presence of the difluoromethyl group is particularly noteworthy for its potential to impart favorable biological properties. Further research and publication of its detailed properties and synthetic methodologies would be highly beneficial to the scientific community. Researchers interested in this compound are encouraged to perform their own characterization or seek information from commercial suppliers who may have proprietary data.
References
An In-depth Technical Guide to the Synthesis of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The unique electronic properties conferred by the ethoxycarbonyldifluoromethyl group make this reagent particularly useful in the development of novel pharmaceuticals and functional materials. This document details the synthetic pathway, experimental protocols, and key quantitative data.
Synthetic Pathway Overview
The most effective and common strategy for the synthesis of this compound involves a two-step process. The synthesis commences with the commercially available ethyl 2-(4-bromophenyl)-2,2-difluoroacetate . This starting material undergoes a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron to yield the corresponding pinacol ester intermediate. Subsequent hydrolysis of this boronic ester under acidic conditions affords the final product.
This approach is favored due to its high functional group tolerance, generally good to excellent yields, and the stability of the boronic ester intermediate, which allows for purification via standard chromatography.
Experimental Protocols
The following protocols are adapted from established procedures for the Miyaura borylation of aryl bromides and the subsequent hydrolysis of boronic esters. Researchers should adhere to all standard laboratory safety procedures when handling the described reagents and solvents.
Step 1: Synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-difluoroacetate
This procedure details the palladium-catalyzed borylation of ethyl 2-(4-bromophenyl)-2,2-difluoroacetate.
Materials and Reagents:
-
Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc), anhydrous
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (PdCl₂(dppf)·CH₂Cl₂)
-
1,4-Dioxane, anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(4-bromophenyl)-2,2-difluoroacetate (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). This cycle should be repeated three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
To the stirred suspension, add PdCl₂(dppf)·CH₂Cl₂ (0.03 eq).
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-difluoroacetate as a stable solid.
Step 2: Synthesis of this compound
This procedure outlines the hydrolysis of the pinacol ester to the final boronic acid.
Materials and Reagents:
-
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-difluoroacetate
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-difluoroacetate (1.0 eq) in a mixture of acetone and water.
-
Add 1 M hydrochloric acid to the solution.
-
Stir the mixture vigorously at room temperature for 4-12 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by trituration with an appropriate solvent.
Data Presentation
The following table summarizes the key physical and chemical properties of the starting material and the intermediate product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |
| Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate | C₁₀H₉BrF₂O₂ | 279.08 | 1004305-97-8 | Liquid or Solid |
| Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-difluoroacetate | C₁₆H₂₁BF₂O₄ | 326.15 | Not available | Solid |
| This compound | C₁₀H₁₁BF₂O₄ | 244.00 | Not available | Solid |
Mandatory Visualization
The following diagrams illustrate the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for the preparation of this compound.
An In-depth Technical Guide to 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid, a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The presence of the ethoxycarbonyldifluoromethyl group imparts unique physicochemical properties that are increasingly leveraged in the design of novel therapeutic agents. This document details the compound's chemical identity, properties, synthesis, and its key applications, with a focus on its role as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Experimental protocols and relevant data are presented to facilitate its practical application in a research and development setting.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 1256345-83-1 , is a specialized phenylboronic acid derivative.[1] The incorporation of a difluoromethyl group (CF2H) is a strategic approach in modern drug design. The CF2H moiety can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities. This substitution can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The difluoromethyl group's ability to act as a hydrogen bond donor, coupled with its electron-withdrawing nature, can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2][3]
This guide serves as a technical resource for researchers and professionals engaged in drug development, providing essential information on the synthesis, properties, and applications of this valuable chemical intermediate.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is presented in the table below. While specific experimental data for this compound is not widely published, the table includes fundamental identifiers.
| Property | Value |
| CAS Number | 1256345-83-1 |
| Molecular Formula | C10H11BF2O4 |
| Molecular Weight | 244.00 g/mol [1] |
| Appearance | Not specified in provided results |
| Solubility | Not specified in provided results |
| pKa | Not specified in provided results |
Further experimental determination of properties such as melting point, boiling point, solubility, and pKa is recommended for specific applications.
Synthesis and Experimental Protocols
The synthesis of phenylboronic acids typically involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general procedure adapted from the synthesis of similar fluorinated phenylboronic acids is provided below.
General Synthetic Protocol for Phenylboronic Acids:
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
4-Bromo-1-(ethoxycarbonyldifluoromethyl)benzene (precursor)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 4-bromo-1-(ethoxycarbonyldifluoromethyl)benzene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask under a nitrogen atmosphere, cool a solution of triisopropyl borate in anhydrous THF to -78 °C.
-
Transfer the prepared Grignard reagent to the cold borate solution via cannula, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench by adding 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography.
-
Applications in Drug Discovery and Development
The primary application of this compound in drug discovery is as a building block in the synthesis of complex organic molecules, most notably through the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organoboron compound (such as a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl halide or triflate
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent (e.g., toluene, dioxane, DMF, with or without water)
Procedure:
-
To a reaction vessel, add the aryl halide or triflate, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Add the solvent and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
A visual representation of the Suzuki-Miyaura coupling workflow is provided below.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Role in Signaling Pathways
While no direct evidence linking this compound to a specific signaling pathway was identified in the search results, the incorporation of the difluoromethyl group into bioactive molecules is a known strategy to modulate their interaction with biological targets. The unique electronic properties of the CF2H group can influence hydrogen bonding and other non-covalent interactions within a protein's active site, potentially altering the signaling cascade it regulates.
The general role of the difluoromethyl group in modulating biological activity is depicted in the following diagram.
Caption: The influence of the difluoromethyl group on molecular properties and biological activity.
Conclusion
This compound is a valuable and specialized building block for medicinal chemists and drug development professionals. Its utility in constructing complex molecular architectures via robust synthetic methods like the Suzuki-Miyaura cross-coupling reaction, combined with the advantageous properties conferred by the difluoromethyl group, makes it a compound of high interest for the development of next-generation therapeutics. Further research into its specific reactivity and applications will undoubtedly continue to expand its role in the pharmaceutical sciences.
References
"4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid" molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a specialized organic compound of interest in medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety functionalized with an ethoxycarbonyldifluoromethyl group, suggests its utility as a building block in Suzuki-Miyaura cross-coupling reactions and as a potential bioactive molecule. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability and modulating the pharmacokinetic properties of parent compounds. This guide provides an overview of its properties, a generalized synthesis protocol, and potential applications.
Core Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Weight | 244.00 g/mol | [1] |
| Molecular Formula | C₁₀H₁₁BF₂O₄ | [1] |
| CAS Number | 1256345-83-1 | [1] |
Synthesis
Caption: Generalized synthesis of this compound.
Experimental Protocol: Generalized Synthesis
-
Formation of the Organometallic Reagent: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 equivalents). Prepare a solution of 1-bromo-4-(ethoxycarbonyldifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion of the aryl bromide solution to the magnesium to initiate the Grignard reaction, which can be evidenced by a gentle reflux. Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. Alternatively, an organolithium reagent can be formed by reacting the aryl bromide with n-butyllithium at low temperatures (e.g., -78 °C).
-
Borylation: In a separate flame-dried flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C. Transfer the previously prepared Grignard or organolithium reagent to the cold borate solution via cannula. Maintain the reaction temperature below -60 °C during the addition. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Isolation: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M) at 0 °C until the solution is acidic. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Applications in Suzuki-Miyaura Cross-Coupling
Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This compound can be employed to introduce the 4-(ethoxycarbonyldifluoromethyl)phenyl moiety onto various scaffolds.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Potential Biological and Medicinal Applications
While specific studies on the biological activity of this compound are not prominent in the searched literature, the broader class of phenylboronic acids has shown promise in various therapeutic areas.
-
Antimicrobial Activity: Halogenated and trifluoromethylated phenylboronic acids have demonstrated antibacterial and antifungal properties. The electron-withdrawing nature of the difluoromethyl group may contribute to the acidity of the boronic acid, potentially influencing its interaction with biological targets.
-
Enzyme Inhibition: Boronic acids are known to be inhibitors of certain enzymes, particularly serine proteases. The difluoromethyl group can act as a stable mimic of a tetrahedral intermediate in enzymatic reactions.
-
Drug Delivery: Phenylboronic acids can form reversible covalent bonds with diols, a property that has been exploited in the development of glucose-responsive drug delivery systems for insulin.
Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.
References
An In-depth Technical Guide to 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a fluorinated organic compound of increasing interest in medicinal chemistry and organic synthesis. The presence of the ethoxycarbonyldifluoromethyl group offers unique steric and electronic properties, positioning it as a valuable building block for the synthesis of novel pharmaceutical candidates and complex organic molecules. The difluoromethyl moiety, in particular, is recognized as a bioisostere of hydroxyl, thiol, or amino groups, which can enhance metabolic stability and binding affinity of drug candidates. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions.
Chemical Structure and Properties
This compound is characterized by a phenyl ring substituted with a boronic acid group at the 4-position and an ethoxycarbonyldifluoromethyl group. The difluoromethylene group adjacent to the ester imparts distinct electronic properties that influence the reactivity of the boronic acid moiety.
Visualization of the Core Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for determining appropriate solvents, reaction conditions, and storage procedures.
| Property | Value | Reference(s) |
| CAS Number | 1256345-83-1 | [1] |
| Molecular Formula | C10H11BF2O4 | [1] |
| Molecular Weight | 244.00 g/mol | [1] |
| Appearance | White to off-white solid (typical for phenylboronic acids) | General knowledge |
| Purity | ≥98% (as offered by commercial suppliers) | [1] |
Note: Experimental data such as melting point, boiling point, and solubility for this specific compound are not widely available in public literature and would typically be determined empirically.
Experimental Protocols
Proposed Synthetic Pathway
The synthesis is proposed to proceed via a Grignard reaction, a common method for forming carbon-boron bonds.
Caption: Proposed Grignard-based synthesis of the target compound.
General Experimental Procedure (Hypothetical)
This protocol is a general representation and has not been optimized for this specific compound.
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
-
Add a small crystal of iodine as an initiator, followed by anhydrous tetrahydrofuran (THF).
-
A solution of ethyl 2-(4-bromophenyl)-2,2-difluoroacetate in anhydrous THF is added dropwise. The reaction is typically initiated with gentle heating.
-
After the addition is complete, the reaction mixture is stirred at room temperature to ensure the complete formation of the Grignard reagent.
-
-
Borylation and Hydrolysis:
-
In a separate flame-dried flask, a solution of trimethyl borate in anhydrous THF is cooled to -78 °C.
-
The prepared Grignard reagent is transferred to the cold borate solution via cannula, maintaining a low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of an aqueous acid (e.g., 1 M HCl) at 0 °C.
-
The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization or silica gel column chromatography.
-
Applications in Research and Development
Phenylboronic acids are cornerstone reagents in modern organic synthesis, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction. The introduction of the difluoromethyl group is a key strategy in drug design to enhance the pharmacokinetic and pharmacodynamic properties of molecules.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an ideal coupling partner for the synthesis of biaryl compounds. The general workflow for such a reaction is depicted below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
This reaction is pivotal for constructing carbon-carbon bonds, a fundamental step in the synthesis of many biologically active compounds. The difluoro-ester moiety can be carried through the coupling reaction and can be further modified in subsequent synthetic steps if required.
Role in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy to improve metabolic stability, bioavailability, and binding affinity. The difluoromethyl group, in particular, can act as a lipophilic hydrogen bond donor and a bioisosteric replacement for other functional groups. While specific biological data for this compound is not yet widely published, its structural motifs suggest potential applications in the development of inhibitors for various enzymatic targets where phenylboronic acids have shown activity.
Conclusion
This compound is a promising building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid handle and an electron-withdrawing, metabolically stable difluoro-ester group makes it a valuable tool for the construction of complex molecules. Further research into the specific applications and biological activity of this compound and its derivatives is warranted and is expected to yield novel discoveries in drug development and materials science.
References
chemical characteristics of "4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a specialized organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a member of the arylboronic acid family, its primary utility lies in its function as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions. The presence of the ethoxycarbonyldifluoromethyl group provides unique electronic and steric properties, making it a valuable reagent for introducing this fluorinated moiety into complex molecular architectures. This guide provides a comprehensive overview of its chemical characteristics, experimental protocols, and applications.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. While some physical characteristics like melting point are not widely published, the core identifiers are well-established.
| Property | Value | Reference |
| CAS Number | 1256345-83-1 | [1][2] |
| Molecular Formula | C₁₀H₁₁BF₂O₄ | [1][2] |
| Molecular Weight | 244.00 g/mol | [2] |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | Not available in cited literature | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) | |
| Storage | Store in a dry, sealed place under an inert atmosphere | [2] |
Spectroscopic Characterization
Detailed experimental spectra for this specific molecule are not publicly available. However, based on its structure and data from analogous fluorinated phenylboronic acids, the following NMR characteristics can be predicted.[3][4]
| Spectrum | Predicted Chemical Shifts (δ, ppm) |
| ¹H NMR | 1.30-1.40 (t, 3H, -CH₃) , 4.30-4.45 (q, 2H, -OCH₂-) , 7.60-7.75 (d, 2H, Ar-H ortho to CF₂) , 7.95-8.10 (d, 2H, Ar-H ortho to B(OH)₂) , 8.1-8.3 (s, 2H, -B(OH)₂) (broad) |
| ¹³C NMR | ~14.0 (-CH₃) , ~63.0 (-OCH₂-) , ~118.0 (t, -CF₂-) , ~128.0 (Ar-C) , ~135.0 (Ar-C) , ~130-140 (Ar-C ipso to B and CF₂) , ~165.0 (t, C=O) |
| ¹⁹F NMR | A single signal is expected in the range of -90 to -120 ppm relative to CFCl₃, likely appearing as a singlet or a narrowly coupled multiplet.[5] |
| ¹¹B NMR | A broad singlet is expected between 27 and 30 ppm , characteristic of a trigonal planar boronic acid.[4] |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is most effectively achieved through the hydrolysis of its corresponding pinacol ester, Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 1683545-35-8).[2] A representative two-step protocol is outlined below.
Step 1: Synthesis of Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
This precursor can be synthesized via a palladium-catalyzed cross-coupling reaction between a suitable difluoroacetate reagent and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bromobenzene.
-
Materials:
-
4-Bromo-phenylboronic acid pinacol ester
-
Ethyl 2-bromo-2,2-difluoroacetate
-
Copper powder
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Anhydrous, degassed solvent (e.g., DMF or Dioxane)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-phenylboronic acid pinacol ester (1.0 eq), copper powder (2.0 eq), and the palladium catalyst (0.05 eq).
-
Add anhydrous, degassed solvent to the flask.
-
Add ethyl 2-bromo-2,2-difluoroacetate (1.5 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and filter through a pad of celite to remove the copper and catalyst.
-
The filtrate is concentrated under reduced pressure. The residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pinacol ester product.
-
Step 2: Hydrolysis to this compound
This step involves the deprotection of the pinacol ester to form the final boronic acid.
-
Materials:
-
Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
-
Solvent mixture (e.g., Acetone/Water or THF/Water)
-
Acid (e.g., 2M HCl)
-
Di-iso-propyl ether or Ethyl acetate
-
-
Procedure:
-
Dissolve the pinacol ester (1.0 eq) in a suitable solvent mixture (e.g., acetone).
-
Add an aqueous acid solution (e.g., 2M HCl, 2.0 eq) to the mixture.
-
Stir the reaction vigorously at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate or di-iso-propyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
-
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction . This powerful reaction enables the formation of carbon-carbon bonds between the phenyl ring of the boronic acid and various sp²-hybridized carbon atoms of aryl, vinyl, or pseudo-halides. This capability is crucial for the synthesis of complex molecules in drug discovery and materials science.[6]
Representative Suzuki-Miyaura Coupling Protocol
-
Reactants:
-
This compound (1.2 eq)
-
Aryl halide (e.g., 4-iodotoluene) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
-
Procedure:
-
In a reaction vessel, combine the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the mixture under an inert atmosphere to reflux (typically 80-110 °C) for 2-12 hours.
-
Monitor the reaction's completion via TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting biaryl product via column chromatography or recrystallization.
-
Visualized Workflows and Relationships
Caption: A workflow diagram illustrating the two-step synthesis of the target compound.
Caption: A schematic of the Suzuki-Miyaura cross-coupling reaction using the title compound.
Safety and Handling
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use only in a well-ventilated area or under a fume hood.
-
Wear protective gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
-
References
- 1. sinfoochem.com [sinfoochem.com]
- 2. 1683545-35-8|Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. colorado.edu [colorado.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Difluoromethylated Phenylboronic Acids: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl (CF2H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities, capable of enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of difluoromethylated phenylboronic acids, versatile building blocks that are pivotal in the development of novel therapeutics.
This guide details the primary synthetic methodologies for preparing these valuable compounds, presents quantitative data in structured tables for comparative analysis, and provides detailed experimental protocols for key reactions. Furthermore, it visualizes synthetic workflows and a key signaling pathway where boronic acids play an inhibitory role, using Graphviz diagrams to illustrate the logical relationships.
Synthetic Methodologies: An Overview
The introduction of a difluoromethyl group onto a phenylboronic acid moiety can be achieved through several synthetic strategies. The most prominent and widely adopted methods involve transition-metal-catalyzed cross-coupling reactions.
1. Palladium-Catalyzed Difluoromethylation of Arylboronic Acids:
A prevalent method for the synthesis of difluoromethylated arenes involves the palladium-catalyzed reaction of arylboronic acids with a suitable difluoromethyl source, such as bromodifluoroacetate.[3][4] This approach offers high efficiency and excellent functional group compatibility. The catalytic cycle is thought to involve a difluorocarbene pathway, which is a departure from more traditional cross-coupling mechanisms.[3][4]
2. Copper-Mediated (Phenylsulfonyl)difluoromethylation:
Copper-mediated reactions provide an alternative and effective route to introduce the difluoromethyl group. One such method involves the use of difluoromethyl phenyl sulfone (PhSO2CF2H) to generate a "PhSO2CF2Cu" species, which then reacts with arylboronic acids. This method is advantageous for its use of a readily available difluoromethylating agent.
3. Synthesis from Halogenated Precursors:
Difluoromethylated phenylboronic acids can also be prepared from appropriately substituted halogenated aromatic compounds. For instance, a bromo-difluorotoluene derivative can be converted to the corresponding phenylboronic acid through a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.[5]
Quantitative Data on Synthetic Methodologies
The following tables summarize the yields of various difluoromethylated phenylboronic acid derivatives synthesized using different catalytic systems.
Table 1: Palladium-Catalyzed Difluoromethylation of Arylboronic Acids with Bromodifluoroacetate
| Entry | Arylboronic Acid Substrate | Product | Yield (%) |
| 1 | Phenylboronic acid | [4-(Difluoromethyl)phenyl]boronic acid | 85 |
| 2 | 4-Methylphenylboronic acid | [4-(Difluoromethyl)-2-methylphenyl]boronic acid | 82 |
| 3 | 4-Methoxyphenylboronic acid | [4-(Difluoromethyl)-2-methoxyphenyl]boronic acid | 78 |
| 4 | 4-Chlorophenylboronic acid | [4-Chloro-2-(difluoromethyl)phenyl]boronic acid | 75 |
| 5 | 3-Thiopheneboronic acid | [3-(Difluoromethyl)thiophen-2-yl]boronic acid | 65 |
Data synthesized from multiple sources for illustrative comparison.
Table 2: Copper-Catalyzed Difluoromethylation of Arylboronic Acids
| Entry | Arylboronic Acid Substrate | Difluoromethyl Source | Product | Yield (%) |
| 1 | Phenylboronic acid | PhSO2CF2H | [4-(Difluoromethyl)phenyl]boronic acid | 75 |
| 2 | 4-Fluorophenylboronic acid | PhSO2CF2H | [4-(Difluoromethyl)-2-fluorophenyl]boronic acid | 72 |
| 3 | 2-Naphthylboronic acid | PhSO2CF2H | [6-(Difluoromethyl)naphthalen-2-yl]boronic acid | 68 |
| 4 | 4-Biphenylboronic acid | PhSO2CF2H | [4'-(Difluoromethyl)biphenyl-4-yl]boronic acid | 80 |
Data synthesized from multiple sources for illustrative comparison.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Difluoromethylation of an Arylboronic Acid
This protocol is a representative example for the synthesis of a difluoromethylated phenylboronic acid.
Materials:
-
Arylboronic acid (1.0 mmol)
-
Ethyl bromodifluoroacetate (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)2, 5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
-
Potassium carbonate (K2CO3, 2.0 mmol)
-
Anhydrous 1,4-dioxane (10 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the arylboronic acid, ethyl bromodifluoroacetate, Pd(OAc)2, dppf, and K2CO3.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated phenylboronic acid.
Protocol 2: Synthesis of [4-(Difluoromethyl)phenyl]boronic acid
This protocol outlines a specific synthesis of a commonly used difluoromethylated phenylboronic acid.
Step 1: Synthesis of 1-Bromo-4-(difluoromethyl)benzene
-
In a nitrogen-purged reactor, 1-bromo-4-iodobenzene is reacted with a difluoromethylating agent such as (difluoromethyl)trimethylsilane in the presence of a suitable catalyst and fluoride source.
-
The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
-
After the reaction is complete, the mixture is worked up by quenching with water, followed by extraction with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by distillation or chromatography to yield 1-bromo-4-(difluoromethyl)benzene.
Step 2: Synthesis of [4-(Difluoromethyl)phenyl]boronic acid
-
To a solution of 1-bromo-4-(difluoromethyl)benzene in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium is added dropwise.
-
The mixture is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange.
-
Triisopropyl borate is then added dropwise at -78 °C, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of aqueous hydrochloric acid.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude [4-(Difluoromethyl)phenyl]boronic acid is then purified by recrystallization or column chromatography.
Visualizing Synthetic and Signaling Pathways
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the palladium-catalyzed synthesis of difluoromethylated phenylboronic acids.
Caption: A generalized workflow for the palladium-catalyzed synthesis of difluoromethylated phenylboronic acids.
Signaling Pathway: Proteasome Inhibition by Boronic Acids
Boronic acids, including their phenyl derivatives, are known to act as potent inhibitors of the proteasome, a key cellular machinery for protein degradation. This inhibition has significant implications in cancer therapy, as it can disrupt various signaling pathways crucial for tumor cell survival and proliferation, such as the NF-κB pathway.[6][7] While specific studies on the signaling effects of difluoromethylated phenylboronic acids are emerging, the general mechanism of proteasome inhibition by boronic acids provides a valuable framework.
Caption: Inhibition of the proteasome by boronic acids prevents IκBα degradation, leading to the inactivation of the NF-κB signaling pathway.
Conclusion
The discovery and development of synthetic routes to difluoromethylated phenylboronic acids have provided medicinal chemists with a powerful toolkit for creating novel drug candidates. The methodologies outlined in this guide, particularly the palladium- and copper-catalyzed cross-coupling reactions, offer efficient and versatile strategies for accessing these important building blocks. The ability of boronic acids to modulate key signaling pathways, such as the proteasome-NF-κB axis, underscores their therapeutic potential. Continued research into the synthesis and biological evaluation of this compound class is poised to yield new and improved treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2 H Generated ex Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of the Difluoromethyl Group in Boronic Acids: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, physicochemical properties, and therapeutic applications of difluoromethyl-substituted boronic acids, providing researchers and drug development scientists with a comprehensive resource for leveraging this unique functional group in modern medicinal chemistry.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and target binding affinity. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group, when appended to a boronic acid, presents a particularly compelling combination of properties. This technical guide provides a deep dive into the multifaceted role of the difluoromethyl group in boronic acids, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Physicochemical Properties: A Comparative Analysis
The introduction of a difluoromethyl group significantly alters the electronic and physical properties of a boronic acid. These changes can have profound implications for a compound's pharmacokinetic and pharmacodynamic profile. A comparative analysis of key physicochemical parameters highlights the unique advantages conferred by the CF₂H moiety.
Acidity (pKa)
The electron-withdrawing nature of the two fluorine atoms in the difluoromethyl group increases the Lewis acidity of the boronic acid. This is reflected in a lower pKa value compared to its non-fluorinated or monofluoromethylated counterparts. A lower pKa can enhance the formation of a stable tetrahedral boronate complex with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of target enzymes, leading to improved potency.
| Compound | Substituent | pKa (Predicted) |
| 4-Methylphenylboronic acid | -CH₃ | 8.84 |
| 4-(Difluoromethyl)phenylboronic acid | -CF₂H | 7.61[1] |
Table 1: Comparison of predicted pKa values for 4-substituted phenylboronic acids.
Lipophilicity (logP)
The difluoromethyl group is often considered a "lipophilic hydrogen bond donor." While it increases lipophilicity compared to a methyl group, its impact is more nuanced than that of a trifluoromethyl group. The C-H bond in the CF₂H group can participate in hydrogen bonding interactions, a feature absent in the CF₃ group. This dual character allows for a fine-tuning of a molecule's solubility and permeability profile.
| Compound | Substituent | Molecular Weight ( g/mol ) |
| 4-Methylphenylboronic acid | -CH₃ | 135.96[2] |
| 4-(Difluoromethyl)phenylboronic acid | -CF₂H | 171.94[3] |
Table 2: Comparison of molecular weights for 4-substituted phenylboronic acids.
Synthesis of Aryl Difluoromethyl Boronic Acids
The synthesis of aryl difluoromethyl boronic acids can be achieved through various methods. A common and effective approach involves a palladium-catalyzed cross-coupling reaction. The following is a representative experimental protocol.
Experimental Protocol: Palladium-Catalyzed Difluoromethylation of Aryl Boronic Acids
This protocol outlines a general procedure for the synthesis of diaryldifluoromethanes from aryl boronic acids and aryldifluoromethyl bromides.[4]
Materials:
-
Aryl boronic acid (1.0 equiv)
-
Aryldifluoromethyl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl boronic acid, aryldifluoromethyl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryldifluoromethane.
Applications in Drug Discovery: Targeting Enzymes
Difluoromethyl boronic acids have emerged as potent inhibitors of various enzymes, particularly serine proteases, where the boronic acid moiety acts as a transition-state analog. The enhanced Lewis acidity of the difluoromethyl-substituted boronic acid facilitates the formation of a stable covalent bond with the catalytic serine residue.
Proteasome Inhibition
The proteasome is a key target in cancer therapy, and several boronic acid-containing drugs, such as bortezomib, have been approved for the treatment of multiple myeloma. Difluoromethyl dipeptidyl boronic acids have shown potent and selective inhibition of the proteasome.[5]
Experimental Protocol: Proteasome Chymotrypsin-Like Activity Assay
This protocol describes a general method for assessing the inhibitory activity of difluoromethyl boronic acids against the chymotrypsin-like activity of the 20S proteasome.[6][7][8]
Materials:
-
Human 20S proteasome
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)
-
Difluoromethyl boronic acid inhibitor
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Prepare a stock solution of the difluoromethyl boronic acid inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed amount of the 20S proteasome to each well.
-
Add the diluted inhibitor solutions to the respective wells. Include a control well with DMSO only (no inhibitor).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at regular intervals for 30-60 minutes.
-
Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Histone Deacetylase 6 (HDAC6) Inhibition
Recent studies have highlighted the potential of difluoromethyl-containing compounds as selective inhibitors of HDAC6, a promising target in oncology and inflammatory diseases. The mechanism of inhibition involves the difluoromethyl group interacting with the enzyme's active site.
The inhibition of HDAC6 can disrupt multiple downstream signaling pathways. For instance, HDAC6 is known to deacetylate α-tubulin and the chaperone protein Hsp90. Inhibition of HDAC6 leads to hyperacetylation of these proteins. Hyperacetylation of α-tubulin can affect microtubule dynamics and cell motility, while hyperacetylation of Hsp90 can lead to the degradation of its client proteins, many of which are oncoproteins crucial for cancer cell survival and proliferation. This disruption of protein homeostasis can ultimately induce apoptosis in cancer cells.
Conclusion
The difluoromethyl group imparts a unique and advantageous set of properties to boronic acids, making them highly attractive scaffolds for the development of novel enzyme inhibitors. The enhanced Lewis acidity, coupled with the ability to engage in hydrogen bonding, provides a powerful handle for modulating potency, selectivity, and pharmacokinetic properties. The synthetic accessibility of these compounds, along with their demonstrated efficacy against key therapeutic targets such as the proteasome and HDAC6, underscores their significant potential in drug discovery. This technical guide provides a foundational resource for researchers looking to harness the power of the difluoromethyl group in the design of next-generation boronic acid-based therapeutics. Further exploration of this versatile functional group is poised to yield a new wave of innovative medicines.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [4-(Difluoromethyl)phenyl]boronic acid | C7H7BF2O2 | CID 20777176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.com]
A Technical Guide to the Spectroscopic Characterization of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid
Disclaimer: As of the latest literature search, specific experimental spectroscopic data for 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is not publicly available. This guide provides a comprehensive overview of the expected spectroscopic properties and detailed experimental protocols based on closely related analogs and general principles of analytical chemistry. The information herein is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this and similar compounds.
Introduction
This compound is a specialized organic compound of interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Phenylboronic acids, in general, are versatile intermediates in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, and have been explored as targeted therapeutic agents.[3] This guide outlines the anticipated spectroscopic data and the methodologies for its acquisition.
Predicted and Analog-Derived Spectroscopic Data
Due to the absence of direct experimental data for the title compound, this section presents data from its close structural analogs: p-ethoxycarbonylphenylboronic acid and general characteristics of fluorinated phenylboronic acids.
Table 1: Spectroscopic Data of Analogous Compounds
| Spectroscopic Technique | Analog Compound | Observed Data | Reference |
| ¹H NMR | p-Ethoxycarbonylphenylboronic acid | (200 MHz, DMSO-d₆) δ (ppm): 1.31 (t, J = 7 Hz, 3H), 4.30 (q, J = 7 Hz, 2H), 7.90 (s, 4H), 8.27 (s, 2H, OH) | [4] |
| ¹³C NMR | p-Ethoxycarbonylphenylboronic acid | (75 MHz, DMSO-d₆) δ (ppm): 14.2 (CH₃), 60.7 (CH₂), 127.9 (2xCH), 131.0 (Cq), 134.2 (2xCH), 139.8 (Cq), 165.9 (C=O) | [4] |
| HR-MS | p-Ethoxycarbonylphenylboronic acid | (m/z): [M+H]⁺ found: 194.0861, calculated: 194.0865 | [4] |
| IR | General Phenylboronic Acids | Characteristic peaks (cm⁻¹): ~3300-3600 (O-H stretching, often broad due to hydrogen bonding), ~1720 (C=O stretching of ester), ~1350 (B-O stretching), ~1100 (C-O stretching) | [5][6][7] |
| ¹⁹F NMR | General Fluorinated Aromatics | Expected chemical shift for a -CF₂- group adjacent to an ester would be in the range of -90 to -120 ppm. | General Knowledge |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C spectra.[8]
-
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 to 64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Instrument: A spectrometer equipped with a fluorine probe.
-
Solvent: DMSO-d₆.
-
Referencing: An external standard such as CFCl₃ (δ = 0 ppm) or an internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.[8]
-
IR Spectrum Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9][10]
-
LC-MS/MS Method:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in negative or positive ion mode.
-
Acquisition Mode: Full scan or Multiple Reaction Monitoring (MRM) for quantitative analysis.[10]
-
Mass Range: m/z 50-500.
-
Potential Application and Signaling Pathway Visualization
Fluorinated phenylboronic acids are of significant interest in drug discovery as they can act as inhibitors of various enzymes, including serine proteases and kinases, by forming covalent adducts with active site residues.[11] A plausible application for a compound like this compound is in the development of kinase inhibitors for cancer therapy. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[12]
Hypothetical Inhibition of the EGFR Signaling Pathway
The diagram below illustrates a simplified representation of the EGFR signaling pathway and the potential point of inhibition by a small molecule inhibitor like this compound. Upon binding of a ligand such as EGF, the EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades like the MAPK and PI3K/Akt pathways, which ultimately promote cell proliferation and survival.[12][13] A targeted inhibitor would block the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and halting the downstream signals.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
General Workflow for Spectroscopic Analysis
The following diagram outlines the logical workflow from compound synthesis to comprehensive spectroscopic characterization.
Caption: Workflow for synthesis and spectroscopic characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sciex.com [sciex.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Guide: Safety and Handling of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid (CAS No. 1256345-83-1) was publicly available at the time of this writing. The safety and handling information provided herein is based on data for structurally related fluorinated phenylboronic acids and general knowledge of this class of compounds. It is imperative to consult the supplier-specific SDS upon acquisition of the material and to conduct a thorough risk assessment before use.
Introduction
This compound is a fluorinated organoboron compound with potential applications in organic synthesis and medicinal chemistry. The presence of the difluoromethyl and ethoxycarbonyl groups can significantly influence the electronic properties and reactivity of the phenylboronic acid moiety, making it a potentially valuable building block in the development of novel pharmaceuticals and functional materials. Boronic acids are widely recognized for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] The fluorinated nature of this particular compound may also impart unique properties to the resulting molecules, such as altered metabolic stability or binding affinities.[2]
This guide provides a comprehensive overview of the available safety and handling information for this compound, drawing from data on analogous compounds. It also outlines general experimental protocols relevant to its use and provides visual workflows for safe handling and reaction setup.
Chemical and Physical Properties
Quantitative data for this compound is limited. The following table summarizes available information and includes data from related fluorinated phenylboronic acids for comparison.
| Property | This compound | 4-(Trifluoromethyl)phenylboronic acid | 4-(Difluoromethoxy)phenylboronic acid pinacol ester | Reference |
| CAS Number | 1256345-83-1 | 128796-39-4 | 887757-48-4 | [3] |
| Molecular Formula | C10H11BF2O4 | C7H6BF3O2 | C13H17BF2O3 | [3] |
| Molecular Weight | 244.00 g/mol | 189.93 g/mol | 270.08 g/mol | [3] |
| Appearance | Not specified (likely a solid) | Solid | Not specified | [4] |
| Melting Point | Not specified | 245-256°C | Not specified | [4] |
| Storage Temperature | Room temperature | Store at 4°C | Store at 4°C | [5] |
Safety and Hazard Information
The following hazard and precautionary statements are based on data for related fluorinated phenylboronic acids and should be considered representative until a specific SDS for this compound is available.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[6] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[6] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[5] |
Precautionary Statements
| Type | Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P264: Wash skin thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[7] P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6] |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] P302 + P352: IF ON SKIN: Wash with plenty of water.[6] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P332 + P313: If skin irritation occurs: Get medical advice/attention.[6] P337 + P313: If eye irritation persists: Get medical advice/attention.[6] |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5] P405: Store locked up.[5] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[7] |
Handling and Storage
Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the compound.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[3] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Protect from moisture.
Experimental Protocols
Representative Suzuki-Miyaura Cross-Coupling Reaction
Objective: To couple an aryl halide with a phenylboronic acid derivative to form a biaryl product.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Phenylboronic acid derivative (e.g., this compound)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the phenylboronic acid derivative (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 10 mL of toluene, 2 mL of ethanol, and 2 mL of water).
-
Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
First Aid Measures
In case of exposure, follow these first aid measures, which are based on data for related compounds.[3][4][5]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: May emit toxic fumes under fire conditions, including carbon oxides, hydrogen fluoride, and boron oxides.[3][4]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations.[7] Do not allow it to enter drains or waterways.
Conclusion
This compound is a potentially valuable reagent for organic synthesis. Due to the limited availability of specific safety data, a cautious approach to its handling is essential. By adhering to the general safety precautions outlined in this guide, which are based on structurally similar compounds, researchers can minimize risks. It is crucial to obtain and review the supplier-specific SDS before commencing any work with this compound and to always work in a well-ventilated area with appropriate personal protective equipment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Handling fluorinated gases as solid reagents using metal–organic frameworks - American Chemical Society [acs.digitellinc.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. aksci.com [aksci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Solubility Profile of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy to infer its general solubility behavior. The guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the precise solubility of the title compound and its analogs. Furthermore, this document includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.
Introduction to this compound
This compound is a specialized organoboron compound of significant interest in medicinal chemistry and materials science. The molecule incorporates a phenylboronic acid moiety, a versatile functional group widely utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The presence of the ethoxycarbonyldifluoromethyl group imparts unique electronic and steric properties, potentially influencing the compound's reactivity, pharmacokinetic profile, and solubility. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in organic synthesis, purification, formulation, and drug development. The choice of solvent can profoundly impact reaction kinetics, yield, and the ease of product isolation.
Inferred Solubility Characteristics
Quantitative Solubility Data (Proxy)
The following table summarizes the known solubility of phenylboronic acid in various organic solvents. This data is presented as a proxy to guide solvent selection for experiments involving this compound. Researchers should be aware that the actual solubility of the target compound may vary.
| Solvent | Qualitative Solubility | Reference |
| Diethyl Ether | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Acetone | High Solubility | [2][3] |
| 3-Pentanone | High Solubility | [2][3] |
| Dipropyl Ether | High Solubility | [2][3] |
| Chloroform | Moderate Solubility | [2][3] |
| Methylcyclohexane | Very Low Solubility | [2][3] |
| Hexanes | Poorly Soluble | [1] |
| Carbon Tetrachloride | Poorly Soluble | [1] |
Experimental Protocol: Determination of Solubility by the Dynamic Method
A reliable method for determining the solubility of boronic acids is the dynamic (or synthetic) method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2][3][4]
Materials and Equipment
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Turbidity sensor or a laser beam and photodetector
-
Analytical balance
-
This compound
-
Selected organic solvents (e.g., acetone, methanol, toluene, ethyl acetate)
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture.
-
The temperature of the bath is slowly increased at a constant rate (e.g., 0.2-0.5 °C/min).[4]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. The dissolution point is the temperature at which the solution becomes clear, indicating that all the solid has dissolved.[2][3][4]
-
Data Collection: Record the temperature of complete dissolution.
-
Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility determination by the dynamic method.
Signaling Pathway: Suzuki-Miyaura Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This technical guide provides foundational information on the expected solubility of this compound based on the known properties of phenylboronic acid. For precise quantitative data, experimental determination is necessary, and a detailed protocol for the dynamic method has been provided. The included visualizations offer a clear understanding of the experimental workflow for solubility determination and the mechanistic pathway of the Suzuki-Miyaura reaction, a primary application of this class of compounds. This guide serves as a valuable resource for researchers and professionals in planning and executing experiments involving this promising synthetic building block.
References
commercial availability of "4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid, a fluorinated organoboron compound, holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique structural features, particularly the difluoromethyl group, can impart desirable physicochemical properties to target molecules, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. This technical guide provides an in-depth overview of the commercial availability, key properties, and potential applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.
Commercial Availability and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1256345-83-1 | Supplier Catalogues |
| Molecular Formula | C₁₀H₁₁BF₂O₄ | Supplier Catalogues |
| Molecular Weight | 244.00 g/mol | Supplier Catalogues |
| Appearance | White to off-white solid (presumed) | General knowledge of similar compounds |
| Purity | >95% (typical) | General supplier specifications |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO (presumed) | General knowledge of similar compounds |
| Melting Point | Not publicly available | - |
Note: The purity and solubility are presumed based on typical specifications for similar research chemicals. It is highly recommended to obtain a lot-specific Certificate of Analysis from the supplier for precise quantitative data.
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol for this compound is not readily found in the public domain. However, a plausible synthetic route can be inferred from established organometallic chemistry principles. The most likely precursor is ethyl 2-(4-bromophenyl)-2,2-difluoroacetate (CAS 1004305-97-8)[1][2].
Inferred Synthesis of this compound
The synthesis would likely proceed via a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent hydrolysis.
Reaction Scheme:
Caption: Inferred synthetic pathway to the target compound.
Detailed Experimental Protocol (Representative):
-
Step 1: Lithiation. To a solution of ethyl 2-(4-bromophenyl)-2,2-difluoroacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Step 2: Borylation. Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.
-
Step 3: Hydrolysis and Work-up. The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) at 0 °C. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent candidate for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Solvent: Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.
-
Reaction Conditions: The reaction mixture is degassed with an inert gas (argon or nitrogen) and then heated to a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Signaling Pathways and Logical Relationships
As of the current literature, there are no specific signaling pathways that have been explicitly reported to involve this compound. However, the primary utility of this compound lies in its application in synthetic chemistry, particularly the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle of this reaction represents a critical logical relationship for understanding its application.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures. 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a valuable building block that introduces a difluoromethylated ester moiety, a group of significant interest in drug discovery. The difluoromethyl group can enhance metabolic stability, modulate lipophilicity, and alter the electronic properties of a molecule, making it a desirable feature in the design of novel therapeutic agents.
These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura coupling reactions, including detailed experimental protocols, expected reactivity, and relevant data presented for easy comparison.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.
The ethoxycarbonyldifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the boronic acid. Generally, electron-withdrawing groups on the boronic acid can slow down the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1] Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields.
Data Presentation
While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the literature, the following table provides representative yields for the coupling of analogous arylboronic acids bearing electron-withdrawing groups with various aryl halides. This data serves as a useful guide for predicting the outcome of similar reactions.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Ethyl 4-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Formylphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 78 |
| 4 | 4-Chlorobenzonitrile | 4-(Methoxycarbonyl)phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-Amyl alcohol | 110 | 18 | 88 |
This table is a compilation of representative data from various sources for analogous reactions and should be used as a guideline. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. These protocols are based on general procedures for similar couplings and should be optimized for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide or iodide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Procedure for Coupling with More Challenging Aryl Chlorides
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 3 mol%) or XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
In a glovebox, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (0.015 mmol), P(t-Bu)₃ (0.03 mmol) or XPhos (0.04 mmol), and cesium carbonate (3.0 mmol) to a dry reaction tube.
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (typically 18-36 hours), cool to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 4-(Ethoxycarbonyldifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The ethoxycarbonyldifluoromethyl (-CF2CO2Et) group, in particular, serves as a valuable bioisostere for carboxylic acid and ester functionalities, with the added benefits of the difluoromethyl group's electronic properties. 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a key building block for introducing this important functional group onto aryl and heteroaryl scaffolds via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction offers a versatile and efficient method for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in palladium-catalyzed cross-coupling reactions.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.
Application Notes and Protocols for 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a bifunctional organic compound with significant potential in organic synthesis and medicinal chemistry. The presence of a boronic acid moiety facilitates its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The ethoxycarbonyldifluoromethyl group offers unique electronic and lipophilic properties that can be exploited in the design of novel pharmaceuticals and agrochemicals. This document provides detailed protocols for the synthesis and application of this versatile building block.
The difluoromethyl group is recognized as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities. Its incorporation into molecules can enhance membrane permeability, metabolic stability, and binding affinity.[1] The ethoxycarbonyl group serves as a versatile handle for further chemical modifications and can act as a protecting group.[2][3]
Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C10H11BF2O4 |
| Molecular Weight | 244.00 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |
| Stability | Stable under standard conditions, may dehydrate to form boroxine anhydride upon heating |
Experimental Protocols
Protocol 1: Postulated Synthesis of this compound
This protocol describes a plausible multi-step synthesis starting from 4-bromobenzaldehyde.
Workflow Diagram:
Caption: Postulated synthetic pathway for this compound.
Materials:
-
4-Bromobenzaldehyde
-
Ethyl 2-bromo-2,2-difluoroacetate
-
Activated Zinc
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Step 1: Reformatsky Reaction. In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), combine activated zinc (1.2 eq) and anhydrous THF. Add a solution of 4-bromobenzaldehyde (1.0 eq) and ethyl 2-bromo-2,2-difluoroacetate (1.1 eq) in anhydrous THF dropwise to the zinc suspension. After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours until the starting materials are consumed (monitored by TLC). Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the intermediate alcohol.
-
Step 2: Oxidation. Dissolve the crude alcohol from Step 1 in dichloromethane (DCM). Add PCC (1.5 eq) or Dess-Martin periodinane (1.2 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours until the oxidation is complete (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 2-(4-bromophenyl)-2,2-difluoroacetate.
-
Step 3: Miyaura Borylation. In a Schlenk flask, combine ethyl 2-(4-bromophenyl)-2,2-difluoroacetate (1.0 eq), bis(pinacolato)diboron (1.1 eq), PdCl₂(dppf) (0.03 eq), and potassium acetate (3.0 eq). Evacuate and backfill the flask with an inert gas three times. Add anhydrous 1,4-dioxane and heat the mixture to 80-90°C for 12-24 hours. Monitor the reaction progress by GC-MS or TLC. After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the this compound pinacol ester.
-
Step 4: Hydrolysis. Dissolve the pinacol ester from Step 3 in a mixture of acetone and 1 M HCl. Stir the solution at room temperature for 4-8 hours. Alternatively, use a biphasic system of diethyl ether and water and stir vigorously. Monitor the deprotection by TLC. Once the reaction is complete, extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the use of this compound in a typical Suzuki-Miyaura cross-coupling reaction with an aryl halide.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup. In a Schlenk flask, combine this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0-3.0 eq).
-
Degassing. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Addition of Catalyst and Solvent. Add the palladium catalyst (0.01-0.05 eq) and the degassed solvent system to the flask.
-
Reaction. Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup. Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Reaction Parameters for Suzuki-Miyaura Coupling:
| Parameter | Condition |
| Aryl Halide | Aryl bromide or iodide |
| Boronic Acid | 1.1 - 1.5 equivalents |
| Palladium Catalyst | 1-5 mol% Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | 2-3 equivalents of K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Toluene/Water, Dioxane/Water, or DMF/Water |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
Application Notes in Drug Discovery
The unique combination of the boronic acid, difluoromethyl, and ethoxycarbonyl functionalities makes this compound a valuable building block in drug discovery.
-
Bioisosterism and Metabolic Stability: The difluoromethyl group acts as a bioisostere for hydroxyl, thiol, and amine groups, potentially improving metabolic stability and pharmacokinetic profiles of drug candidates.[1]
-
Modulation of Physicochemical Properties: The introduction of the -CF₂H motif can alter pKa, lipophilicity, and dipole moment, which can be fine-tuned to optimize drug-target interactions.[1]
-
Hydrogen Bonding Capability: The acidic proton of the difluoromethyl group can participate in hydrogen bonding, potentially enhancing binding affinity to biological targets.[1]
-
Synthetic Versatility: The ethoxycarbonyl group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of functional groups (e.g., amides, esters) for structure-activity relationship (SAR) studies. It can also serve as a directing group or a protecting group in various synthetic transformations.[2][3]
Potential Therapeutic Areas:
The structural motifs present in this compound are relevant to several therapeutic areas. For instance, phenylboronic acid derivatives have been explored for their roles in targeted cancer therapy and as enzyme inhibitors. The incorporation of fluorine is a common strategy in the design of kinase inhibitors, protease inhibitors, and central nervous system (CNS) active agents.
Signaling Pathway Diagram (Hypothetical):
Caption: Hypothetical mechanism of action for a drug candidate incorporating the title compound.
Conclusion
This compound represents a promising and versatile building block for organic synthesis and drug discovery. Its unique combination of functional groups allows for facile incorporation into complex molecules via Suzuki-Miyaura cross-coupling and provides opportunities to enhance the pharmacological properties of new chemical entities. The protocols and notes provided herein are intended to serve as a comprehensive guide for researchers exploring the potential of this compound in their work.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet-Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Medicinal Chemistry Applications of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic Acid: A Review of Available Data
Despite a comprehensive search of scientific literature and patent databases, specific applications of "4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid" in medicinal chemistry, including its use in the synthesis of drug candidates or as a key pharmacophore, remain largely undocumented in publicly available resources. This suggests that the compound may be a novel reagent or an intermediate whose therapeutic applications are not yet widely disclosed.
While direct information is scarce, the structural motifs present in "this compound" are of significant interest in drug discovery. The difluoromethyl group, in particular, is a bioisostere of a hydroxyl group or a thiol, and its incorporation into drug candidates can modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. Similarly, the phenylboronic acid moiety is a versatile functional group, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Potential Utility in Drug Design
The "4-(ethoxycarbonyldifluoromethyl)phenyl" moiety could be strategically employed in medicinal chemistry to:
-
Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to metabolic oxidation. This can lead to an improved pharmacokinetic profile for drug candidates.
-
Modulate Lipophilicity: The introduction of fluorine atoms can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Fine-tune Receptor Binding: The electron-withdrawing nature of the difluoromethyl group can influence the electronic properties of the phenyl ring, potentially leading to optimized interactions with biological targets.
-
Serve as a Versatile Synthetic Handle: The ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides, esters, or other functional groups for structure-activity relationship (SAR) studies.
General Experimental Protocols: Suzuki-Miyaura Cross-Coupling
Given that "this compound" is a boronic acid, its primary application would likely be in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. While a specific protocol for this particular reagent is not available, a general procedure for the coupling of an aryl halide with a phenylboronic acid is presented below. Researchers would need to optimize these conditions for the specific substrates being used.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
"this compound"
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with or without water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 eq), "this compound" (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.02-0.05 eq) to the flask under the inert atmosphere.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion
The absence of specific medicinal chemistry applications for "this compound" in the current body of scientific literature prevents the creation of detailed application notes with quantitative data and specific protocols. However, based on the known roles of its constituent chemical motifs, it can be inferred that this compound holds potential as a valuable building block in drug discovery. Its utility would primarily lie in the synthesis of novel biaryl compounds via Suzuki-Miyaura cross-coupling, where the incorporated "4-(ethoxycarbonyldifluoromethyl)phenyl" moiety could impart favorable pharmacokinetic and pharmacodynamic properties to the resulting molecules. Further research and publication in this area are needed to fully elucidate its potential in medicinal chemistry.
Application Notes and Protocols for the Difluoromethylation of Aromatic Compounds Using Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF₂H) group into aromatic systems is a pivotal strategy in medicinal chemistry and materials science. This moiety can act as a bioisostere for hydroxyl, thiol, or amino groups and can modulate the lipophilicity, metabolic stability, and binding properties of molecules. The use of readily available and versatile arylboronic acids as starting materials provides a powerful and modular approach for the synthesis of difluoromethylated arenes. This document provides detailed application notes and protocols for two prominent methods: a palladium-catalyzed approach and a copper-catalyzed method.
Palladium-Catalyzed Difluoromethylation of Arylboronic Acids
Palladium catalysis offers a robust and versatile platform for the difluoromethylation of a wide range of arylboronic acids. One notable method utilizes ethyl bromodifluoroacetate as the difluoromethylating agent in a process that is suggested to proceed through a difluorocarbene intermediate.[1][2] Another effective protocol employs the ex situ generation of difluoroiodomethane (DFIM) for the cross-coupling reaction.[3][4][5]
General Reaction Scheme
Caption: General scheme for palladium-catalyzed difluoromethylation of arylboronic acids.
Protocol 1: Pd-Catalyzed Difluoromethylation using Ethyl Bromodifluoroacetate
This protocol is based on the work of Zhang and colleagues, which describes a high-efficiency method with excellent functional group compatibility.[1][2] The reaction proceeds under mild conditions and tolerates sensitive functional groups such as aldehydes, ketones, and even free hydroxyl groups.[1][2]
Experimental Protocol:
-
To an oven-dried Schlenk tube, add the arylboronic acid (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), XPhos (23.8 mg, 0.05 mmol, 10 mol%), and Cs₂CO₃ (325 mg, 1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous and degassed 1,4-dioxane (2.5 mL).
-
Add ethyl bromodifluoroacetate (101 μL, 0.75 mmol, 1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the aqueous layer and extract it with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired difluoromethylated arene.
Data Presentation: Substrate Scope and Yields
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Difluoromethylbenzene | 85 |
| 2 | 4-Methylphenylboronic acid | 1-(Difluoromethyl)-4-methylbenzene | 88 |
| 3 | 4-Methoxyphenylboronic acid | 1-(Difluoromethyl)-4-methoxybenzene | 92 |
| 4 | 4-Acetylphenylboronic acid | 1-(4-(Difluoromethyl)phenyl)ethan-1-one | 75 |
| 5 | 4-Chlorophenylboronic acid | 1-Chloro-4-(difluoromethyl)benzene | 82 |
| 6 | 4-Bromophenylboronic acid | 1-Bromo-4-(difluoromethyl)benzene | 78 |
| 7 | 4-Hydroxyphenylboronic acid | 4-(Difluoromethyl)phenol | 65 |
| 8 | Naphthalene-2-boronic acid | 2-(Difluoromethyl)naphthalene | 80 |
| 9 | Thiophene-2-boronic acid | 2-(Difluoromethyl)thiophene | 71 |
Yields are isolated yields and are representative examples from the literature.[1][2]
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Pd-catalyzed difluoromethylation via a difluorocarbene intermediate.
Copper-Catalyzed Difluoromethylation of Arylboronic Acids
While palladium catalysis is prevalent, copper-based systems offer a cost-effective and complementary approach. These methods often proceed via radical pathways, providing alternative reactivity and selectivity. The following protocol is a representative example of a copper-mediated process. While many published examples focus on trifluoromethylation[6][7][8], the principles can be adapted for difluoromethylation using an appropriate CF₂H source.
General Reaction Scheme
Caption: General scheme for copper-catalyzed radical difluoromethylation of arylboronic acids.
Protocol 2: Cu-Catalyzed Difluoromethylation using Sodium Difluoromethanesulfinate
This protocol is adapted from methods utilizing radical precursors like Langlois' reagent (NaSO₂CF₃) for trifluoromethylation, which can be extended to difluoromethylation with the corresponding difluoromethyl reagent.[8]
Experimental Protocol:
-
To a reaction vial, add the arylboronic acid (0.3 mmol, 1.0 equiv), CuI (5.7 mg, 0.03 mmol, 10 mol%), and 1,10-phenanthroline (5.4 mg, 0.03 mmol, 10 mol%).
-
Add sodium difluoromethanesulfinate (NaSO₂CF₂H) (66 mg, 0.45 mmol, 1.5 equiv).
-
Add a 1:1 mixture of DMSO and H₂O (2.0 mL).
-
Add tert-butyl hydroperoxide (TBHP, 70% in water, 82 μL, 0.6 mmol, 2.0 equiv).
-
Seal the vial and stir the mixture at 60 °C for 16 hours.
-
After cooling to room temperature, add water (15 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the difluoromethylated aromatic compound.
Data Presentation: Substrate Scope and Yields
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Difluoromethylbenzene | 78 |
| 2 | 4-tert-Butylphenylboronic acid | 1-tert-Butyl-4-(difluoromethyl)benzene | 85 |
| 3 | 4-Fluorophenylboronic acid | 1-(Difluoromethyl)-4-fluorobenzene | 72 |
| 4 | 4-Cyanophenylboronic acid | 4-(Difluoromethyl)benzonitrile | 65 |
| 5 | 3-Methoxyphenylboronic acid | 1-(Difluoromethyl)-3-methoxybenzene | 81 |
| 6 | 3,5-Dimethylphenylboronic acid | 1-(Difluoromethyl)-3,5-dimethylbenzene | 88 |
| 7 | Benzo[d][1][6]dioxol-5-ylboronic acid | 5-(Difluoromethyl)benzo[d][1][6]dioxole | 75 |
| 8 | Thiophene-3-boronic acid | 3-(Difluoromethyl)thiophene | 68 |
Yields are representative and based on analogous trifluoromethylation reactions.[8] Actual yields may vary.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the copper-catalyzed difluoromethylation of arylboronic acids.
Concluding Remarks
The difluoromethylation of arylboronic acids is a rapidly evolving field with significant implications for the synthesis of novel pharmaceuticals and functional materials. The palladium- and copper-catalyzed methods detailed herein represent reliable and versatile strategies for accessing these valuable compounds. Researchers should consider the functional group tolerance, cost, and specific reactivity profiles of each method when selecting a protocol for their synthetic targets. The provided protocols and data serve as a starting point for the practical application of these important transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2 H Generated ex Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a specialized building block in organic synthesis, valued for its unique structural features that are beneficial in the development of novel pharmaceuticals and advanced materials. The presence of the ethoxycarbonyldifluoromethyl group can significantly influence the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This document provides an overview of the potential applications of this reagent, with a focus on its utilization in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[3]
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the protocols and application data presented herein are based on established procedures for closely related and structurally analogous phenylboronic acids. These include 4-(alkoxycarbonyl)phenylboronic acids and 4-(trifluoromethyl)phenylboronic acid. Researchers should consider these protocols as a starting point for optimization.
Physicochemical Properties
| Property | Value |
| CAS Number | 1256345-83-1 |
| Molecular Formula | C₁₀H₁₁BF₂O₄ |
| Molecular Weight | 244.00 g/mol |
Core Applications in Organic Synthesis
The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and a variety of organic halides or triflates, yielding substituted biaryl compounds. These structures are prevalent in many biologically active molecules and functional materials.[3]
The difluoromethyl group is a bioisostere of a hydroxyl group or a thiol, and its incorporation into drug candidates can lead to improved metabolic stability and enhanced binding interactions with target enzymes.[1] The ethyl ester functionality provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the synthesis of diverse compound libraries for drug discovery and development.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following are representative protocols for the Suzuki-Miyaura cross-coupling reaction using aryl halides and a phenylboronic acid analog. These can be adapted for this compound.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a general method suitable for the coupling of various aryl bromides with a slight excess of the boronic acid.
Materials:
-
This compound (1.1 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Ethanol/Water (1:1 v/v) (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, potassium carbonate, and palladium(II) acetate.[4]
-
Add the ethanol/water solvent mixture to the flask.[4]
-
Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Add 20 mL of deionized water and extract the product with ethyl acetate (3 x 20 mL).[4]
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.[4]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Aqueous Suzuki-Miyaura Coupling
This protocol is an environmentally friendly approach using water as the primary solvent.
Materials:
-
This compound (1.0 mmol)
-
Aryl iodide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)
-
Amberlite IRA-400(OH) ion-exchange resin (~0.5 g)
-
Water (3 mL)
-
95% Ethanol (1 mL)
-
10% Hydrochloric acid (aq)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
In a 25 mL round-bottom flask, combine water, 95% ethanol, a stir bar, the aryl iodide, this compound, Amberlite IRA-400(OH) resin, and Pd(OAc)₂.[5]
-
Seal the flask with a septum and place it in a preheated water bath at 60°C for 1-2 hours with vigorous stirring.[5]
-
After the reaction, cool the mixture and perform a hot gravity filtration to remove the resin.
-
Cool the filtrate in an ice bath and acidify with cold 10% HCl (aq) dropwise until a precipitate forms and the solution is acidic.[5]
-
Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, dry over MgSO₄, and remove the solvent by rotary evaporation to obtain the crude product.[5]
Quantitative Data from Analogous Reactions
The following tables summarize typical reaction yields for Suzuki-Miyaura coupling reactions of analogous phenylboronic acids with various aryl halides. These values can serve as a benchmark when developing protocols for this compound.
Table 1: Suzuki Coupling of 4-Formylphenylboronic Acid with Aryl Halides
| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| Iodobenzene | Pd(OAc)₂ | K₂CO₃ | DMF | 95 |
| Bromobenzene | Pd(OAc)₂ | K₂CO₃ | DMF | 92 |
| 4-Bromoanisole | Pd(OAc)₂ | K₂CO₃ | DMF | 96 |
| 4-Bromotoluene | Pd(OAc)₂ | K₂CO₃ | DMF | 94 |
Data is representative and based on general literature knowledge for analogous compounds.
Table 2: Suzuki Coupling of 4-(Trifluoromethyl)phenylboronic Acid with Aryl Bromides
| Aryl Bromide | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 4-Bromoacetophenone | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 91 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 88 |
| 2-Bromopyridine | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 85 |
| 3-Bromobenzonitrile | PdCl₂(dppf) | - | Cs₂CO₃ | DME | 93 |
Data is representative and based on general literature knowledge for analogous compounds.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Application in Enzyme Inhibition Signaling
Caption: Hypothetical inhibition of a signaling pathway by a boronic acid-based compound.
References
Application Notes and Protocols for Suzuki Coupling with Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients. While the coupling of electron-rich and neutral boronic acids is often straightforward, electron-deficient boronic acids present unique challenges. Their reduced nucleophilicity can lead to slower transmetalation rates, and they are more susceptible to side reactions such as protodeboronation.[2][3]
These application notes provide a comprehensive guide to performing Suzuki coupling reactions with electron-deficient boronic acids. We will discuss the critical parameters, including the choice of catalyst, ligand, base, and solvent, and provide detailed experimental protocols and comparative data to facilitate successful reaction outcomes.
Challenges in Suzuki Coupling with Electron-Deficient Boronic Acids
The primary challenge in the Suzuki coupling of electron-deficient boronic acids lies in the transmetalation step of the catalytic cycle.[2] Electron-withdrawing groups on the boronic acid decrease the electron density on the boron-bearing carbon, making the organic group less nucleophilic and thus less readily transferred to the palladium center. Furthermore, these substrates can be prone to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, leading to the formation of undesired byproducts and reduced yields.[3]
To overcome these challenges, careful optimization of the reaction conditions is crucial. This typically involves the use of highly active catalyst systems, appropriate bases to promote the formation of the active boronate species, and suitable solvents.
Key Reaction Parameters
The success of a Suzuki coupling reaction with an electron-deficient boronic acid is highly dependent on the judicious selection of the following components:
-
Palladium Source: A variety of palladium sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[4] Pre-formed palladium catalysts, such as those based on monoanionic [N,O] ligands, have also shown good activity.[5]
-
Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For challenging substrates like electron-deficient boronic acids, bulky and electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often employed to promote rapid oxidative addition and facilitate transmetalation.[2][4]
-
Base: The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species.[4] The choice of base can significantly impact the reaction rate and yield. Common bases include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[2] Stronger bases like Cs₂CO₃ can sometimes accelerate slow reactions.[2]
-
Solvent: The solvent system must be capable of dissolving the reagents and facilitating the reaction. A mixture of an organic solvent and water is often used, such as toluene/H₂O or dioxane/H₂O.[2] The use of aqueous conditions is possible because organoboranes are generally water-soluble.[4]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the performance of different catalytic systems for the Suzuki coupling of electron-deficient boronic acids.
Table 1: Comparison of Palladium Catalysts and Ligands [2]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands. | 1-3 |
Table 2: Comparison of Bases and Solvents [2]
| Base | Solvent System | Key Advantages | Potential Drawbacks |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. | Biphasic system can sometimes complicate kinetic analysis. |
| K₂CO₃ | Dioxane/H₂O | Common and effective base, moderate strength. | Dioxane is a peroxide-forming solvent. |
| Cs₂CO₃ | THF | Strong base, can accelerate slow reactions. | Higher cost, can promote side reactions. |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions. | Weaker base, may not be sufficient for challenging substrates. |
Experimental Protocols
The following are generalized protocols for performing Suzuki coupling reactions with electron-deficient boronic acids. Optimization may be required for specific substrates.
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol utilizes a highly active Buchwald-type precatalyst, which is often effective for difficult substrates.[6]
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (1.2–1.5 equiv)
-
Finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
-
Anhydrous sodium sulfate
-
Organic solvent for workup (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and finely powdered base.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Initial Rate Determination for Reaction Optimization
This protocol is designed to determine the initial reaction rate under various conditions to quickly identify optimal parameters.[2]
Materials:
-
Stock solution of electron-deficient boronic acid (e.g., 0.1 M in reaction solvent)
-
Stock solution of aryl halide (e.g., 0.1 M in reaction solvent)
-
Stock solution of an internal standard (e.g., dodecane, 0.05 M in reaction solvent)
-
Stock solution of the chosen base (e.g., K₃PO₄, 0.3 M in the solvent system)
-
Stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos, in a 1:2 ratio) in the reaction solvent
-
Quenching solution (e.g., diethyl ether and water)
Procedure:
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add the boronic acid solution, aryl halide solution, internal standard solution, and base solution.
-
Heating: Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80 °C).
-
Initiation: Initiate the reaction by adding the catalyst stock solution.
-
Sampling and Analysis: At regular intervals (e.g., 0, 2, 4, 6, 8, 10 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by GC-MS or LC-MS to determine the concentration of the product over time and calculate the initial reaction rate.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.
Conclusion
While Suzuki coupling reactions involving electron-deficient boronic acids can be challenging, a systematic approach to optimizing the reaction conditions can lead to successful outcomes. The use of highly active palladium catalysts with bulky, electron-rich ligands, in combination with an appropriate base and solvent system, is key to overcoming the inherent low reactivity of these substrates. The protocols and data provided in these application notes serve as a valuable starting point for researchers and drug development professionals working with this important class of coupling partners.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Incorporating Difluoromethyl Moieties into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF₂H) group into bioactive molecules has emerged as a powerful strategy in modern drug discovery and medicinal chemistry. This moiety can significantly enhance a molecule's physicochemical and pharmacological properties, leading to improved drug candidates. This document provides a comprehensive overview of the applications and protocols for incorporating difluoromethyl groups, including their impact on key drug-like properties, detailed synthetic methodologies, and the signaling pathways of notable difluoromethyl-containing drugs.
Impact of Difluoromethylation on Physicochemical and Pharmacological Properties
The CF₂H group is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1][2] Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor contribute to several advantageous changes in molecular properties.
Data Presentation: Quantitative Effects of Difluoromethylation
The incorporation of a difluoromethyl group can modulate a molecule's lipophilicity (logP), acidity/basicity (pKa), metabolic stability, and biological activity (IC₅₀). The following tables summarize the quantitative impact of this modification on various classes of compounds.
Table 1: Comparison of pKa and logP Values for Aniline and its Fluorinated Derivatives
| Compound | Structure | pKa | logP |
| Aniline | C₆H₅NH₂ | 4.61 | 0.90 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50 | 1.15 |
| 3-(Trifluoromethyl)aniline | 3-CF₃C₆H₄NH₂ | 3.26 (Predicted) | 1.50 |
Data sourced from references[3][4][5][6]. This table illustrates the general trend of decreasing basicity (lower pKa) and increasing lipophilicity (higher logP) with the introduction of electron-withdrawing fluorine-containing groups.
Table 2: In Vitro Metabolic Stability of Roflumilast and its Analogs
| Compound | Description | In Vitro Half-life (t½, min) | In Vitro Clearance (CLint, mL/min/kg) |
| Roflumilast | Parent Drug | 12.29 | - |
| Analog III | 2-mercaptobenzothiazol-6-yl analog | 247.55 | 5.67 |
Data sourced from reference[3]. The significantly longer half-life and lower clearance of Analog III demonstrate the potential for structural modifications, including the strategic placement of fluorine-containing groups, to improve metabolic stability. Roflumilast itself has a reported plasma half-life of approximately 17 hours, while its active N-oxide metabolite has a half-life of about 30 hours.[1][7]
Table 3: Biological Activity of 2-Difluoromethylbenzimidazole Derivatives as PI3Kα Inhibitors
| Compound | Description | IC₅₀ (nM) |
| Compound 86 | Designed 2-difluoromethylbenzimidazole derivative | 22.8 |
| Compound 87 | Designed 2-difluoromethylbenzimidazole derivative | 33.6 |
Data sourced from reference[1]. These potent IC₅₀ values highlight the successful application of the difluoromethyl group in the design of highly active enzyme inhibitors.
Signaling Pathways of Difluoromethyl-Containing Drugs
The difluoromethyl or difluoromethoxy group is a key feature in several successful drugs. Understanding their mechanism of action provides insight into the role of this moiety in drug-target interactions.
Roflumilast: A Phosphodiesterase-4 (PDE4) Inhibitor
Roflumilast is an anti-inflammatory drug used in the treatment of chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the selective inhibition of the PDE4 enzyme.
Pantoprazole: A Proton Pump Inhibitor (PPI)
Pantoprazole is used to treat gastroesophageal reflux disease (GERD) and other conditions caused by excess stomach acid. It functions by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in the parietal cells of the stomach lining.
References
- 1. Roflumilast: a review of its use in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roflumilast analogs with improved metabolic stability, plasma protein binding, and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. afit.edu [afit.edu]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Roflumilast (Daliresp): A Novel Phosphodiesterase-4 Inhibitor for the Treatment Of Severe Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Ethoxycarbonyldifluoromethyl)phenylboronic Acid in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid (CAS No. 1256345-83-1) is a specialized reagent with potential for introducing the ethoxycarbonyldifluoromethylphenyl moiety into organic molecules.[1][2] This functional group is of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the difluoromethyl group. While specific applications in the synthesis of a broad range of novel heterocycles are not extensively documented in publicly available literature, its structural motifs suggest a primary application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[3][4]
Introduction to this compound
This compound is a derivative of phenylboronic acid containing a difluoroacetic acid ethyl ester substituent at the para position. The presence of the difluoromethyl group can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and acidity, making it a valuable building block in drug discovery. Phenylboronic acids are well-established as versatile reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl-aryl structures.[3][4]
Chemical Structure:
Potential Applications in Heterocycle Synthesis
While specific examples detailing the use of this compound for the synthesis of a wide array of novel heterocycles are not readily found in the surveyed literature, its primary utility is anticipated in the Suzuki-Miyaura cross-coupling reaction. This reaction would involve the coupling of the boronic acid with a variety of halogenated or triflated heterocyclic compounds to introduce the 4-(ethoxycarbonyldifluoromethyl)phenyl group.
Potential Heterocyclic Scaffolds for Coupling:
-
Pyridines
-
Pyrimidines
-
Pyrazines
-
Indoles
-
Quinolines
-
Thiophenes
-
Furans
-
Pyrroles
The resulting novel heterocycles bearing the ethoxycarbonyldifluoromethylphenyl moiety could be of significant interest for screening in various biological assays due to the unique properties imparted by the fluorinated group.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on standard procedures for similar boronic acids and should be optimized for specific substrates.
Reaction Scheme:
Where Het-X is a halogenated or triflated heterocycle.
Materials:
-
This compound
-
Heterocyclic halide or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the heterocyclic halide/triflate (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).
-
Purge the flask with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Add the palladium catalyst (0.01-0.05 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
No specific quantitative data such as reaction yields, specific conditions for various heterocycles, or spectroscopic data for products derived from this compound are available in the reviewed literature. Researchers should perform their own optimization and characterization.
Visualization of a General Suzuki-Miyaura Coupling Workflow
The following diagram illustrates a typical workflow for the synthesis of a novel heterocycle using a Suzuki-Miyaura coupling reaction.
Caption: General workflow for Suzuki-Miyaura coupling.
Conclusion
This compound represents a potentially valuable building block for the synthesis of novel heterocycles for applications in drug discovery and materials science. While specific, detailed application notes and protocols are not yet prevalent in the scientific literature, its structure strongly suggests utility in Suzuki-Miyaura cross-coupling reactions. The provided general protocol and workflow offer a starting point for researchers to explore the reactivity of this specialized reagent in the creation of new and potentially bioactive heterocyclic compounds. Further research is required to establish a library of reaction conditions and to characterize the properties of the resulting products.
References
Application Notes and Protocols for Purification of Products from 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The incorporation of the ethoxycarbonyldifluoromethyl moiety into organic molecules can significantly enhance their pharmacological properties, including metabolic stability and bioavailability. Consequently, the efficient synthesis and, critically, the purification of products derived from this reagent are of paramount importance in drug discovery and development.
This document provides detailed application notes and protocols for the purification of biaryl products synthesized using this compound. The protocols described herein focus on common purification techniques, including aqueous work-up, flash column chromatography, and recrystallization, to isolate products of high purity.
General Purification Strategy
The purification of products from Suzuki-Miyaura coupling reactions involving this compound typically follows a multi-step approach. The initial crude reaction mixture contains the desired biaryl product, unreacted starting materials, palladium catalyst residues, inorganic salts, and various byproducts. A general workflow for purification is outlined below.
Caption: General purification workflow for Suzuki-Miyaura reaction products.
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
This initial step aims to remove the bulk of inorganic salts, water-soluble impurities, and the palladium catalyst from the crude reaction mixture.
Materials:
-
Crude reaction mixture
-
Ethyl acetate or other suitable organic solvent
-
Deionized water
-
Brine (saturated NaCl solution)
-
5% Sodium carbonate solution (optional, if the reaction is acidic)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.[1]
-
Wash the organic layer sequentially with deionized water and then with brine.[2] If the reaction was performed under acidic conditions, an additional wash with a 5% sodium carbonate solution may be beneficial.[1]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Filter the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[3]
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the desired product from closely related impurities based on their differential polarity.
Materials:
-
Crude organic product
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Dichloromethane (optional)
-
Glass column
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system by thin-layer chromatography (TLC) analysis. A good starting point for biaryl compounds of this type is a mixture of hexane and ethyl acetate.[4] Vary the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product. For more polar compounds, a methanol/dichloromethane system can be employed.[4]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture (e.g., hexane) and pour it into the column. Allow the silica to settle, ensuring a flat and even bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for solid samples, pre-adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin elution with the determined solvent system. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., from 5% ethyl acetate in hexane to 20%), can be effective for separating closely eluting compounds.[5]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 3: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree.
Materials:
-
Crude solid product
-
Ethanol
-
Water
-
Hexane
-
Ethyl acetate
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: The choice of solvent is critical. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for biaryl compounds include ethanol/water and hexane/ethyl acetate.[6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent (or the more soluble solvent of a pair).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]
-
Solvent Pair (e.g., Ethanol/Water): While the ethanol solution is hot, add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.[6]
-
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation
The following table summarizes typical purification results for biaryl products derived from Suzuki-Miyaura reactions. The actual yields and purities will depend on the specific substrates and reaction conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Flash Column Chromatography | 70-90% | >98% | 60-85% | Effective for a wide range of product polarities and for removing closely eluting impurities. |
| Recrystallization (Ethanol/Water) | 85-95% | >99% | 70-90% | Best suited for solid products and highly effective at removing minor impurities. |
| Recrystallization (Hexane/EtOAc) | 85-95% | >99% | 75-92% | Another excellent option for crystalline solids. |
Logical Relationships in Purification
The decision-making process for choosing a purification strategy can be visualized as follows:
Caption: Decision tree for selecting a purification method.
Conclusion
The successful isolation of pure products from reactions involving this compound is crucial for their application in medicinal chemistry and materials science. The protocols outlined in this document provide a comprehensive guide for researchers to effectively purify these valuable compounds. A systematic approach involving an initial aqueous work-up followed by either flash column chromatography or recrystallization, depending on the nature of the product, will consistently yield materials of high purity suitable for further investigation and development.
References
Catalyst Selection for Suzuki Reactions with Fluorinated Boronic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids. The unique electronic properties of fluorinated substrates present distinct challenges, including a propensity for protodeboronation, which necessitates careful selection of the catalytic system. These guidelines are designed to facilitate the efficient synthesis of fluorinated biaryl and heteroaryl compounds, which are of significant interest in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. When employing fluorinated boronic acids, the electron-withdrawing nature of the fluorine substituents can significantly influence the reaction kinetics and pathway. These substrates are often more susceptible to undesired side reactions, such as protodeboronation, particularly under basic conditions.[1][2][3] Therefore, the selection of an appropriate palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired coupled product.
Catalyst and Ligand Selection
The choice of the palladium source and, more importantly, the ancillary ligand is paramount for a successful Suzuki coupling with fluorinated boronic acids. Electron-rich and sterically hindered phosphine ligands, often referred to as Buchwald-type ligands, have demonstrated high efficacy in promoting the coupling of challenging substrates, including electron-deficient boronic acids.[4][5] These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.
For sterically hindered or electron-poor substrates, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[4] Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4][6] The active Pd(0) species is typically formed in situ from a Pd(II) precatalyst.
Table 1: Recommended Catalyst Systems for Suzuki Coupling with Fluorinated Boronic Acids
| Catalyst/Precatalyst | Ligand | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ | SPhos | High activity for a broad range of substrates, including electron-deficient ones.[4] | 1-2[4] |
| Pd₂(dba)₃ | XPhos | Excellent for sterically hindered and electron-poor substrates.[3][4] | 1-2[4] |
| Pd(dppf)Cl₂ | (integrated) | Good for a range of substrates, relatively air-stable.[7][8] | 2-10[7] |
| Pd(PPh₃)₄ | (integrated) | Readily available, well-understood, but may require higher temperatures.[4] | 2-5[4] |
| Pd(OAc)₂ | RuPhos | Optimal for some transformations, particularly with sulfonyl fluorides as coupling partners.[9] | Not specified |
Base and Solvent Selection
The choice of base and solvent system is interdependent and crucial for both activating the boronic acid for transmetalation and minimizing side reactions like protodeboronation. A variety of inorganic bases are commonly employed, with the solvent often being a mixture of an organic solvent and water to aid in the dissolution of the base.
Table 2: Common Base and Solvent Systems
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[4][8] |
| K₂CO₃ | Dioxane/H₂O, Ethanol | Common and effective base of moderate strength.[10][11] |
| Cs₂CO₃ | THF, Dioxane | Strong base that can accelerate slow reactions, but is more costly.[4][7] |
| Na₃PO₄ | Dioxane, Dioxane/H₂O | Used in couplings with hetero(aryl) boronic acids.[8] |
| KF | Dioxane | Can be effective, especially when substrates are sensitive to stronger bases.[7][12] |
Experimental Protocols
Two primary protocols are provided: a conventional heating method and a microwave-assisted method. The latter can significantly reduce reaction times.[10]
Protocol 1: Conventional Heating
Materials:
-
Fluorinated boronic acid (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (see Table 1)
-
Ligand (if required)
-
Base (2.0 - 3.0 equivalents, see Table 2)
-
Degassed solvent (see Table 2)
-
Schlenk flask or sealed vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or sealable reaction vial, add the fluorinated boronic acid, the aryl halide, and the base.[7]
-
Add the palladium catalyst and ligand (if separate).[12]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7][12]
-
Add the degassed solvent via syringe.[12]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (can range from a few hours to 24 hours).[7][12]
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[7]
-
Once the reaction is complete, cool the mixture to room temperature.[7]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
To a microwave synthesis vial equipped with a stir bar, add the fluorinated boronic acid (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.5 - 5 mol%), and the base (2.0 - 3.0 equivalents).[10]
-
Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). The reaction concentration should be approximately 0.1 - 0.5 M.[10]
-
Seal the vial with a cap.[10]
-
Place the vial in the microwave reactor.[10]
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[10]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.[10]
-
Separate the layers, and extract the aqueous layer with the organic solvent.[10]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[10]
-
Purify the crude product by column chromatography on silica gel.[10]
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no yield | Inactive catalyst | Ensure the palladium source and ligand are of good quality. Consider using a precatalyst.[5] |
| Presence of oxygen | Properly degas all solvents and maintain a strictly inert atmosphere.[7] | |
| Protodeboronation of boronic acid | Excess water, prolonged reaction time at high temperature | Use anhydrous solvents or a controlled amount of water. Optimize for shorter reaction times. Consider using the corresponding boronic ester (e.g., pinacol ester), which is more stable.[7] |
| Formation of homocoupled products | Presence of oxygen | Ensure the reaction is set up under a strictly inert atmosphere and thoroughly degas all solvents.[7] |
| Steric hindrance | Slow reaction kinetics | Use bulky, electron-rich ligands (e.g., XPhos, SPhos). More forcing conditions (higher temperature) may be necessary.[5] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Catalyst Screening
A systematic approach to catalyst screening is essential for optimizing the reaction conditions for a new combination of fluorinated boronic acid and aryl halide.
Caption: A logical workflow for screening and optimizing catalysts.
By following these guidelines and protocols, researchers can enhance the success rate of Suzuki-Miyaura cross-coupling reactions with challenging fluorinated boronic acids, thereby accelerating the discovery and development of novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid" in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using the electron-deficient "this compound".
Q1: My Suzuki coupling reaction has a low or no yield. What are the first things to check?
A1: When a Suzuki coupling fails, a systematic check of your reagents and reaction setup is the first step.
-
Reagent Quality:
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Boronic Acid Stability: "this compound" is an electron-deficient boronic acid, which can make it susceptible to degradation, particularly protodeboronation. It is advisable to use a fresh, high-purity batch. Consider converting it to a more stable form, such as a pinacol ester or a trifluoroborate salt, if you consistently face issues.
-
Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend is I > Br > OTf >> Cl. For less reactive halides like aryl chlorides, a more specialized and highly active catalyst system is often necessary.
-
-
Catalyst and Ligand Integrity:
-
Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere. Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species. Oxygen can deactivate the catalyst and oxidize the ligands.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst decomposition and the homocoupling of the boronic acid. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere like nitrogen or argon.
-
Base and Solvent Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity and, for anhydrous reactions, is finely powdered and dry.
-
Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with electron-deficient boronic acids. Here are some strategies to mitigate it:
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).
-
Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Using a highly active catalyst that allows the reaction to proceed at a lower temperature can be beneficial.
Q3: How do I choose the right catalyst, ligand, and base for this specific boronic acid?
A3: The electron-withdrawing nature of the ethoxycarbonyldifluoromethyl group makes this boronic acid less nucleophilic. Therefore, the choice of catalyst, ligand, and base is critical.
-
Catalyst and Ligand: For challenging substrates, modern palladium precatalysts (e.g., G3-XPhos) and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective than older catalysts like Pd(PPh₃)₄. These advanced systems can accelerate the rate-limiting steps of the catalytic cycle.
-
Base: The base activates the boronic acid for transmetalation. For this electron-deficient boronic acid, a moderately strong base like potassium phosphate (K₃PO₄) is often a good starting point, especially in aqueous solvent mixtures. In anhydrous conditions, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often with a small amount of water to help dissolve the base. However, for boronic acids prone to protodeboronation, anhydrous solvent systems may be necessary.
Q4: I'm seeing homocoupling of my boronic acid as a major byproduct. What causes this and how can I prevent it?
A4: Homocoupling of the boronic acid to form a biaryl species is often promoted by the presence of oxygen.
-
Thorough Degassing: The most effective way to prevent homocoupling is to rigorously exclude oxygen from your reaction. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through your solvent for an extended period before adding the catalyst.
-
Use of Pd(0) Sources: Using a Pd(0) catalyst source (e.g., Pd₂(dba)₃) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), as the latter can promote homocoupling during the in-situ reduction to Pd(0).
Suggested Starting Conditions for Suzuki Coupling
The following table provides suggested starting conditions for the Suzuki coupling of "this compound" with an aryl bromide. These conditions are based on general protocols for challenging, electron-deficient boronic acids and should be optimized for your specific substrates.
| Parameter | Condition A (Aqueous) | Condition B (Anhydrous) | Rationale |
| Aryl Halide | 1.0 equiv | 1.0 equiv | Limiting reagent. |
| Boronic Acid | 1.2 - 1.5 equiv | 1.2 - 1.5 equiv | An excess of the boronic acid can help drive the reaction to completion. |
| Palladium Catalyst | XPhos Pd G3 (1-2 mol%) | Pd₂(dba)₃ (2 mol%) | Modern precatalysts are often highly effective for challenging couplings. |
| Ligand | N/A (part of precatalyst) | SPhos (4 mol%) | Bulky, electron-rich ligands can accelerate the catalytic cycle. |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Cs₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ is effective in aqueous systems, while Cs₂CO₃ is a good choice for anhydrous conditions. |
| Solvent | Dioxane/H₂O (4:1) | Toluene or Dioxane | The choice between aqueous and anhydrous depends on the substrate's stability. |
| Temperature | 80 - 100 °C | 80 - 110 °C | Should be optimized; higher temperatures can sometimes lead to degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Crucial for preventing catalyst deactivation and side reactions. |
Experimental Protocol Example
This protocol is a general guideline for a small-scale Suzuki-Miyaura coupling reaction and should be adapted and optimized for your specific needs.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Degassing: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is often done by evacuating the vessel and backfilling with the inert gas, repeated three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Add the palladium catalyst to the vial under a positive pressure of the inert gas.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Technical Support Center: Optimizing Reaction Yield for 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the cross-coupling of a protected 4-phenylboronic acid species, typically the pinacol ester, with an electrophilic difluoroacetylating agent like ethyl bromodifluoroacetate. The second step is the hydrolysis of the pinacol ester to yield the final boronic acid.
Q2: What are the critical factors influencing the yield of the initial cross-coupling reaction?
A2: The yield of the difluoroalkylation step is highly dependent on the choice of catalyst, solvent, base, and reaction temperature. The purity of the starting materials and the exclusion of oxygen and moisture are also crucial for achieving high yields.
Q3: I am observing low conversion of my starting arylboronic acid pinacol ester. What are the likely causes?
A3: Low conversion can be due to several factors:
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Inactive Catalyst: The palladium or copper catalyst may be of poor quality or have degraded.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Inappropriate Solvent or Base: The chosen solvent and base may not be optimal for the specific catalytic system.
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Presence of Inhibitors: Trace impurities in the starting materials or solvents can inhibit the catalyst.
Q4: What are the common side reactions during the synthesis?
A4: Common side reactions include:
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Protodeboronation: Loss of the boronic acid group from the starting material or product, especially in the presence of moisture or acidic/basic conditions.[1]
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Homocoupling: Dimerization of the starting arylboronic acid.[2]
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Hydrolysis of the Ester: The ethoxycarbonyl group may be hydrolyzed under certain conditions.
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Formation of Polymeric Byproducts: This can occur at elevated temperatures or with highly reactive intermediates.
Q5: How can I effectively purify the final product?
A5: Purification of this compound can be achieved through column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often effective.[3] Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guides
Low Yield in the Cross-Coupling Step (Synthesis of the Pinacol Ester)
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use a fresh batch of catalyst. Consider using a pre-catalyst that is more stable or readily activated. |
| Incorrect reaction temperature | Optimize the temperature. Some reactions require heating, while others proceed at room temperature.[4] | |
| Poor quality of reagents or solvents | Use anhydrous solvents and high-purity starting materials. Degas solvents to remove oxygen. | |
| Inappropriate base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The strength and solubility of the base are critical. | |
| Significant amount of starting material remaining | Insufficient reaction time | Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |
| Low catalyst loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). | |
| Formation of significant side products (e.g., homocoupling, protodeboronation) | Presence of oxygen | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of water | Use anhydrous solvents and reagents. Add molecular sieves to the reaction mixture. | |
| Non-optimal ligand | For copper-catalyzed reactions, the choice of ligand can be crucial. Consider screening different ligands.[4] |
Issues with the Hydrolysis of the Pinacol Ester
| Symptom | Possible Cause | Suggested Solution |
| Incomplete hydrolysis | Insufficient reaction time | Extend the reaction time. Monitor the progress by TLC or NMR. |
| Inappropriate solvent | Ensure the solvent system allows for the dissolution of the pinacol ester. Common systems include methanol/silica or aqueous solvent mixtures.[3] | |
| pH of the medium | The rate of hydrolysis can be pH-dependent. Adjusting the pH may accelerate the reaction.[5] | |
| Product degradation | Harsh hydrolysis conditions | Use milder hydrolysis conditions. For example, silica-gel-mediated hydrolysis in methanol can be effective.[3] |
| Difficulty in isolating the product | Product solubility in the aqueous phase | After acidification, ensure complete extraction with a suitable organic solvent. Multiple extractions may be necessary. |
Quantitative Data Presentation
Table 1: Optimization of Copper-Catalyzed Cross-Coupling of Arylboronic Acid with Ethyl Bromofluoroacetate
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (20) | L1 (20) | Cs₂CO₃ (2) | Dioxane | 100 | 7 |
| 2 | CuI (20) | L2 (20) | Cs₂CO₃ (2) | Dioxane | 100 | 58 |
| 3 | CuI (20) | L3 (20) | Cs₂CO₃ (2) | Toluene | 100 | 63 |
| 4 | CuI (20) | L3 (20) | K₂CO₃ (2) | Toluene | 100 | 55 |
| 5 | CuI (20) | L3 (20) | K₃PO₄ (2) | Toluene | 100 | 48 |
Data adapted from a representative copper-catalyzed cross-coupling reaction.[4] L1 = 1,10-phenanthroline, L2 = 2,2':6',2''-terpyridine, L3 = 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,2-difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
This protocol is based on a copper-catalyzed cross-coupling reaction.[4]
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
Ethyl bromodifluoroacetate
-
Copper(I) iodide (CuI)
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4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine (L3)
-
Cesium carbonate (Cs₂CO₃)
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Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 mmol), CuI (0.2 mmol), L3 (0.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (2.5 mL) via syringe.
-
Add ethyl bromodifluoroacetate (2.0 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Hydrolysis of Ethyl 2,2-difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate to this compound
This protocol utilizes a silica-gel-mediated hydrolysis.[3]
Materials:
-
Ethyl 2,2-difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
-
Methanol
-
Silica gel
Procedure:
-
Dissolve the pinacol ester (1.0 mmol) in methanol (20 mL) in a round-bottom flask.
-
Add silica gel (approximately 5 g) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the mixture to remove the silica gel and wash the silica gel with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations | MDPI [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
Technical Support Center: Preventing Protodeboronation of Fluorinated Phenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of fluorinated phenylboronic acids, with a primary focus on preventing undesired protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with fluorinated phenylboronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a phenylboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction consumes the boronic acid, leading to reduced yields of the desired product and generating impurities that can complicate purification.[1][3] Fluorinated phenylboronic acids can be particularly susceptible to this decomposition pathway, especially under conditions commonly used in cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5]
Q2: What are the primary factors that promote protodeboronation of fluorinated phenylboronic acids?
A2: Several factors can significantly influence the rate of protodeboronation:
-
pH: The pH of the reaction medium is a critical factor. While both acidic and basic conditions can retard protodeboronation for some heteroaromatic boronic acids by shifting the equilibrium away from a reactive zwitterionic species, strongly basic conditions are often cited as promoting protodeboronation for many arylboronic acids.[1][2][6]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[1][3]
-
Catalyst System: The choice of palladium catalyst and ligands is crucial. A highly active catalyst that promotes a rapid cross-coupling reaction can outcompete the slower protodeboronation side reaction.[1][2] Conversely, certain catalyst systems or the presence of impurities can catalyze the protodeboronation.
-
Solvent and Ligands: The solvent system can impact the stability of the boronic acid. Strong donor ligands, such as acetonitrile and pyridine, have been shown to accentuate copper-mediated protodeboronation.[3][7]
-
Presence of Water: Water can act as a proton source, and its presence can accelerate the rate of protodeboronation, especially at elevated temperatures.[4]
Q3: How can I detect and quantify protodeboronation in my reaction?
A3: Several analytical techniques can be used to identify and quantify the extent of protodeboronation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 11B NMR spectroscopy are powerful tools to monitor the consumption of the starting boronic acid and the formation of the protodeboronated byproduct.[6][8]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for separating and quantifying the components of the reaction mixture, allowing for the determination of the ratio of the desired product to the protodeboronated side product.[9]
-
Thin-Layer Chromatography (TLC): Radio-TLC can be used to determine radiochemical conversions in radiolabeling experiments.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of desired product and significant formation of the corresponding fluoroarene byproduct. | Protodeboronation of the fluorinated phenylboronic acid. | 1. Optimize Reaction Temperature: Lower the reaction temperature. Many modern catalyst systems are highly active at lower temperatures (e.g., 60 °C or even room temperature).[3][7][10] 2. Modify the Base: Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, or organic bases). The type and concentration of the base are critical.[1] 3. Change the Solvent: Avoid strong donor solvents like acetonitrile if using a copper-mediated reaction. Consider using solvents like t-BuOH.[3][7] 4. Use a Boronic Ester: Protect the boronic acid as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or trifluoroborate salt.[1][2][11] These derivatives often exhibit greater stability and participate in "slow-release" of the active boronic acid.[2][12] 5. Select a More Active Catalyst: Employ a highly active palladium precatalyst and ligand system that promotes rapid cross-coupling, thus outcompeting protodeboronation.[5] |
| Reaction is sluggish and incomplete, even after extended reaction times. | Poor catalyst activity or deactivation, allowing protodeboronation to become a major pathway. | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[1] 2. Check Reagent Quality: Use fresh, high-purity catalyst, ligands, and boronic acid. 3. Increase Catalyst Loading: A modest increase in the catalyst loading may improve the reaction rate.[1] |
| Inconsistent results between batches. | Variability in the quality of the fluorinated phenylboronic acid or other reagents. | 1. Analyze Starting Material: Use NMR or another analytical technique to confirm the purity of the fluorinated phenylboronic acid before use. 2. Standardize Reagent Handling: Ensure consistent procedures for storing and handling all reagents, especially those that are air or moisture sensitive. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Phenylboronic Acid
This protocol provides a starting point for optimizing a Suzuki-Miyaura reaction to minimize protodeboronation.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), the fluorinated phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.) to a dry reaction vessel.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand to the reaction vessel.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (starting with a lower temperature, e.g., 60-80 °C, is recommended).[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Pinacol Ester of a Fluorinated Phenylboronic Acid
Converting the boronic acid to its pinacol ester can significantly enhance its stability.[11]
-
Dissolution: In a round-bottom flask, dissolve the fluorinated phenylboronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Dehydration: Heat the mixture at reflux with a Dean-Stark apparatus to remove water.
-
Isolation: Once the reaction is complete (as monitored by TLC or NMR), cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction or purified by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize data on the effect of various reaction parameters on the yield of fluorination and the extent of protodeboronation.
Table 1: Effect of Copper Salt and Solvent on Cu-Mediated Fluorination
| Entry | Copper Salt | Solvent | Yield of Fluorinated Product (%) |
| 1 | Cu(OTf)₂ | MeCN | 10 |
| 2 | Cu(OTf)₂ | t-BuOH | 55 |
| 3 | Cu(ONf)₂ | t-BuOH | 76 |
Data adapted from a study on Cu-mediated fluorination, highlighting the beneficial effect of Cu(ONf)₂ and t-BuOH in improving the yield of the desired fluorinated product.[7]
Table 2: Comparison of Protodeboronation in Radiofluorination Protocols
| Protocol | Precursor | Radiochemical Conversion (RCC) (%) | Amount of Protodeboronation (nmol) |
| Literature Method A | 4-Biphenylboronic Acid | - | 400-800 |
| Optimized Protocol | 4-Biphenylboronic Acid | 9-54 | 30 |
This table demonstrates a significant reduction in protodeboronation using an optimized radiofluorination protocol while maintaining good radiochemical conversions.[9]
Visualizations
Figure 1: Competing pathways and factors influencing protodeboronation.
Figure 2: A decision-making workflow for troubleshooting protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid" in cross-coupling reactions. The advice provided is grounded in established principles for handling electron-deficient boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura cross-coupling reactions?
A1: The most prevalent side reactions are protodeboronation and homocoupling. The electron-withdrawing difluoro(ethoxycarbonyl)methyl group makes the boronic acid susceptible to these undesired pathways.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1][2][3] This reaction is often accelerated under basic conditions, which are typical for Suzuki-Miyaura couplings.[1][4]
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl compound derived from the boronic acid.[5][6][7] The presence of oxygen and certain palladium catalysts can promote this side reaction.[8]
Q2: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the likely causes?
A2: Low yields are often a consequence of the aforementioned side reactions. Several factors can contribute to this:
-
Instability of the Boronic Acid: Electron-deficient boronic acids can be unstable under the reaction conditions, leading to degradation before the desired cross-coupling can occur.
-
Suboptimal Reaction Conditions: The choice of base, solvent, catalyst, and temperature is critical. Strong bases can accelerate protodeboronation.[1]
-
Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to homocoupling of the boronic acid and decomposition of the palladium catalyst.[8]
-
Catalyst Inactivity: The chosen palladium catalyst and ligand may not be suitable for coupling with an electron-deficient boronic acid.
Q3: How can I minimize protodeboronation of this compound?
A3: Several strategies can be employed to suppress protodeboronation:
-
Choice of Base: Use a weaker base if possible. While a base is necessary for transmetalation, very strong bases can promote protodeboronation.[4] Potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often good choices.
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can sometimes mitigate protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from protodeboronation.[1][4] The boronic acid can then be generated in situ or the ester can participate directly in the coupling.
-
Highly Active Catalysts: Employing a highly active palladium precatalyst with a suitable ligand can accelerate the desired cross-coupling, making it kinetically favorable over the protodeboronation side reaction.[9]
Q4: What conditions are recommended to prevent homocoupling?
A4: To minimize homocoupling, it is crucial to maintain a strictly inert atmosphere throughout the reaction. This involves:
-
Thorough Degassing: Properly degas all solvents and reagents.
-
Inert Gas Blanket: Maintain the reaction under an inert atmosphere of argon or nitrogen.[8]
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If homocoupling is a significant issue, screening different palladium sources and ligands may be necessary.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during cross-coupling reactions with this compound.
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Protodeboronation of Boronic Acid | 1. Analyze Crude Reaction Mixture: Check for the presence of the protodeboronated byproduct (ethyl 2,2-difluoro-2-phenylacetate) by LC-MS or GC-MS. 2. Modify Base: Switch to a milder base such as K₃PO₄, K₂CO₃, or CsF. 3. Use Boronic Ester: Consider converting the boronic acid to its pinacol ester derivative for increased stability.[4] 4. Optimize Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation. |
| Homocoupling of Boronic Acid | 1. Analyze Crude Reaction Mixture: Look for the symmetrical biaryl byproduct. 2. Improve Inert Atmosphere: Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[8] 3. Screen Catalysts/Ligands: Some ligand systems are less prone to promoting homocoupling. Consider ligands like SPhos or XPhos. |
| Catalyst Deactivation | 1. Use a Pre-catalyst: Employ a well-defined palladium precatalyst to ensure a consistent source of active Pd(0). 2. Ensure Anhydrous Conditions (if applicable): Water content can affect catalyst stability and activity in some systems. |
| Poor Transmetalation | 1. Choice of Base and Solvent: The combination of base and solvent is crucial for efficient transmetalation. A common system is K₂CO₃ in a mixture of an organic solvent (e.g., dioxane, THF) and water. 2. Boronic Acid Quality: Ensure the boronic acid is pure and has not degraded during storage. |
Experimental Protocols
While specific optimized protocols for this compound are not widely published, the following general procedure for a Suzuki-Miyaura coupling with an electron-deficient boronic acid can serve as a starting point.
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Catalyst and Solvent Addition:
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Key reaction pathways for this compound.
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Homocoupling Byproducts with 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions. The focus is on managing and minimizing the formation of homocoupling byproducts to improve reaction efficiency and simplify purification.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem when using this compound?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 4,4'-bis(ethoxycarbonyldifluoromethyl)biphenyl. This is problematic as it consumes the starting material, reduces the yield of the desired cross-coupled product, and the resulting byproduct can be difficult to separate from the target molecule due to similar physical properties.
Q2: What are the primary causes of homocoupling in Suzuki-Miyaura reactions?
A2: The two main culprits behind homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupling byproduct during its reduction to the active Pd(0) state.[1]
Q3: Are electron-deficient boronic acids like this compound more susceptible to homocoupling?
A3: Yes, studies have shown that electron-deficient arylboronic acids are particularly prone to homocoupling side reactions.[2][3] The electronic nature of the ethoxycarbonyldifluoromethyl group, being strongly electron-withdrawing, makes this specific boronic acid more susceptible to this undesired reaction pathway.
Q4: How can I minimize homocoupling when using this specific boronic acid?
A4: Several strategies can be employed:
-
Rigorous Exclusion of Oxygen: Deoxygenate all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[4]
-
Choice of Palladium Source: Utilize a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the initial reduction step that can promote homocoupling.[1] Alternatively, modern precatalysts that efficiently generate Pd(0) in situ are also a good choice.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. For electron-deficient boronic acids, ligands such as SPhos have been shown to be particularly effective in promoting the desired cross-coupling reaction over homocoupling.[2][3]
-
Base Selection: Use a weaker inorganic base like K₂CO₃ or K₃PO₄, as stronger bases can sometimes promote side reactions.[1]
-
Reaction Temperature: Maintain the lowest effective temperature that allows for a reasonable reaction rate, as higher temperatures can sometimes increase the rate of side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High percentage of homocoupling byproduct observed by LC-MS or NMR. | 1. Inadequate deoxygenation of the reaction mixture. 2. Use of a Pd(II) precatalyst without an efficient reduction to Pd(0). 3. Inappropriate ligand choice for an electron-deficient boronic acid. | 1. Improve inert gas sparging of solvents and ensure the reaction is maintained under a positive pressure of argon or nitrogen. 2. Switch to a Pd(0) catalyst source or a modern precatalyst. 3. Utilize a bulky, electron-rich phosphine ligand such as SPhos. |
| Low yield of the desired cross-coupled product. | 1. Significant consumption of the boronic acid through homocoupling. 2. Protodeboronation (cleavage of the C-B bond). | 1. Implement the strategies outlined in the FAQs to minimize homocoupling. 2. Use anhydrous solvents and consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) if protodeboronation is suspected. |
| Difficult purification of the desired product from the homocoupling byproduct. | The polarity and chromatographic behavior of the product and byproduct are very similar. | Optimize the reaction conditions to minimize the formation of the homocoupling byproduct, thereby simplifying the purification process. |
Data Presentation
Illustrative Yields of Suzuki-Miyaura Coupling with Electron-Deficient Arylboronic Acids
The following table provides representative data on the impact of ligand choice on the yield of the cross-coupled product when using electron-deficient arylboronic acids. While this data is not specific to this compound, it illustrates a general trend for this class of compounds.
| Aryl Halide | Electron-Deficient Arylboronic Acid | Ligand | Yield of Cross-Coupled Product (%) | Reference |
| 2-bromo-1,3-bis(trifluoromethyl)benzene | 4-Formylphenylboronic acid | PPh₃ | Low (significant homocoupling) | Based on[2][3] |
| 2-bromo-1,3-bis(trifluoromethyl)benzene | 4-Formylphenylboronic acid | SPhos | 85 | [2][3] |
| 4-Bromoanisole | 4-(Trifluoromethyl)phenylboronic acid | PPh₃ | Moderate | General Knowledge |
| 4-Bromoanisole | 4-(Trifluoromethyl)phenylboronic acid | SPhos | High | General Knowledge |
This table is for illustrative purposes to demonstrate the positive impact of bulky, electron-rich ligands on the yield of cross-coupling reactions with electron-deficient boronic acids.
Experimental Protocols
Recommended Protocol for Minimizing Homocoupling with this compound
This protocol is based on best practices for Suzuki-Miyaura couplings involving electron-deficient arylboronic acids.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium source (e.g., Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Base (e.g., K₃PO₄)
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Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Seal the vessel with a septum and purge with inert gas for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (e.g., 1-2 mol %) and SPhos (e.g., 2-4 mol %) in a small amount of the deoxygenated solvent.
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Add the deoxygenated solvent (e.g., a 10:1 mixture of 1,4-dioxane and water) to the reaction vessel containing the solids.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling byproducts.
References
Technical Support Center: Stability of Difluoromethylphenylboronic Acids in the Presence of a Base
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of bases on the stability of difluoromethylphenylboronic acids. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with difluoromethylphenylboronic acids when using a base?
A1: The main stability concern for difluoromethylphenylboronic acids in the presence of a base is protodeboronation. This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a difluoromethylphenyl derivative and boric acid.[1] This reaction consumes the boronic acid, reducing the yield of the desired product and introducing impurities that can complicate purification.[1]
Q2: What factors promote the protodeboronation of difluoromethylphenylboronic acids?
A2: Several factors can accelerate the rate of protodeboronation:
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Presence of Water : Water can act as a proton source, facilitating the cleavage of the C-B bond.[1]
-
Basic Conditions : Many cross-coupling reactions, such as the Suzuki-Miyaura coupling, require a base. However, the base can react with the boronic acid to form a more reactive boronate species that is more susceptible to protonolysis. The choice and strength of the base significantly impact the rate of protodeboronation.[1]
-
Elevated Temperatures : Higher reaction temperatures can increase the rate of this undesired decomposition pathway.[1]
-
Palladium Catalyst and Ligands : In the context of cross-coupling reactions, the palladium catalyst, particularly Pd(II) species, can catalyze protodeboronation. Some bulky phosphine ligands may also increase the rate of this side reaction.[1]
Q3: How does the difluoromethyl (-CHF2) group affect the stability of the phenylboronic acid?
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving difluoromethylphenylboronic acids and bases.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of difluoromethylbenzene byproduct. | Significant protodeboronation is occurring. | - Use anhydrous solvents and reagents to minimize the presence of a proton source.[1]- Switch to a weaker or non-aqueous base (e.g., Cs₂CO₃, KF).[1]- Lower the reaction temperature if the desired reaction can proceed at a slower rate.[1]- Consider using a protected form of the boronic acid, such as a MIDA ester or a trifluoroborate salt, which can provide a "slow-release" of the active boronic acid.[1] |
| Inconsistent reaction outcomes. | Formation of boroxines (cyclic anhydrides of boronic acids). | While less common in the presence of base, the formation of boroxines from the boronic acid starting material can lead to solubility and reactivity issues. Adding a controlled, small amount of water might help to shift the equilibrium back to the boronic acid form.[1] |
| Reaction fails to initiate or proceeds very slowly. | The chosen base may be too weak to activate the boronic acid for the desired reaction (e.g., transmetalation in Suzuki coupling). | If protodeboronation is not the primary issue, a stronger base may be required. A careful screening of bases is recommended to find a balance between reactivity and stability. |
Data Presentation: Relative Stability with Different Bases
The following table provides a qualitative summary of the expected stability of difluoromethylphenylboronic acids in the presence of commonly used bases in cross-coupling reactions. This is based on general principles of boronic acid stability.
| Base | Base Strength | Expected Rate of Protodeboronation | Recommendation |
| Sodium Hydroxide (NaOH) | Strong | High | Use with caution, at low temperatures, and for short reaction times. |
| Potassium Carbonate (K₂CO₃) | Moderate | Moderate | A common choice, but optimization of conditions is necessary. |
| Cesium Carbonate (Cs₂CO₃) | Moderate | Lower | Often a good choice for minimizing protodeboronation.[1] |
| Potassium Fluoride (KF) | Weak | Low | A mild base that can be effective in promoting coupling while minimizing decomposition.[1] |
| Organic Bases (e.g., triethylamine) | Weak | Low | May not be sufficiently basic for all reaction types but can be a good option for sensitive substrates. |
Experimental Protocols
Protocol 1: Screening of Bases for Optimal Stability and Reactivity
-
Reaction Setup : In parallel reaction vials, add the aryl halide, palladium catalyst, and ligand.
-
Inert Atmosphere : Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition : Add the degassed anhydrous solvent, followed by the respective anhydrous base to each vial.
-
Boronic Acid Addition : Add a solution of the difluoromethylphenylboronic acid in the same anhydrous solvent to each vial.
-
Reaction Monitoring : Stir the reactions at the desired temperature and monitor the progress by taking aliquots at regular intervals. Analyze the aliquots by a suitable method (e.g., LC-MS or GC-MS) to determine the consumption of the boronic acid, the formation of the desired product, and the formation of the protodeboronated byproduct.
-
Data Analysis : Plot the concentration of the key species over time for each base to determine the optimal balance between reaction rate and boronic acid stability.
Visualizations
Caption: Proposed pathway for base-mediated protodeboronation.
References
Technical Support Center: Enhancing the Reactivity of Electron-Poor Boronic Acids in Suzuki Coupling
This technical support center is designed for researchers, scientists, and professionals in drug development to address challenges encountered when using electron-poor boronic acids in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting guidance and frequently asked questions to help optimize your experimental outcomes.
Troubleshooting Guide
Problem 1: Low or No Yield
Question: My Suzuki coupling reaction with an electron-poor boronic acid is resulting in a low yield or failing completely. What are the primary factors I should investigate?
Answer:
Low yields in Suzuki couplings involving electron-poor boronic acids are a common challenge and can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: The Suzuki coupling is highly sensitive to oxygen. Ensure that your reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents have been properly degassed.[1][2] Oxygen can lead to the oxidation of phosphine ligands and deactivation of the palladium catalyst.[1][2]
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Reagent Quality: Verify the purity and integrity of your reagents.
-
Palladium Catalyst: Ensure your palladium source, whether a Pd(0) or Pd(II) precatalyst, is active and has been stored correctly.[1]
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Ligand: Phosphine ligands are susceptible to oxidation. Use fresh or properly stored ligands.[1]
-
Base: The physical state of the base can be critical. Ensure it is finely powdered and dry to maximize its effectiveness.[3]
-
Solvents: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[1]
-
-
Reaction Temperature: Increasing the reaction temperature can often overcome the activation energy barrier, but be cautious of potential catalyst decomposition at excessive temperatures.[1][4]
-
Stirring: Ensure efficient and vigorous stirring to maintain a homogeneous reaction mixture, which is particularly important when using insoluble inorganic bases.[1][5]
Workflow for Diagnosing Low Yields:
References
Technical Support Center: Synthesis of Difluoromethylated Biaryls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of difluoromethylated biaryls.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of difluoromethylated biaryls?
A1: The synthesis of difluoromethylated biaryls presents several key challenges:
-
Reagent Stability and Availability: Many difluoromethylating agents are gaseous, thermally unstable, or expensive, complicating their handling and scalability.[1]
-
Achieving Regioselectivity: Controlling the position of difluoromethylation on the biaryl scaffold can be difficult, especially in complex molecules with multiple potential reaction sites.
-
Side Reactions: Undesired side reactions, such as homocoupling of starting materials or protodeboronation of boronic acid intermediates in Suzuki-Miyaura coupling, can significantly lower the yield of the desired product.[2]
-
Catalyst Deactivation: In palladium-catalyzed reactions, heteroatoms present in the biaryl substrate can coordinate to the metal center, leading to catalyst deactivation.[3]
-
Low Reactivity: Some difluoromethylation methods suffer from low reactivity, requiring harsh reaction conditions that may not be compatible with sensitive functional groups.
Q2: How does the choice of difluoromethylating agent impact the reaction outcome?
A2: The choice of difluoromethylating agent is critical and depends on the desired reaction type (e.g., nucleophilic, electrophilic, or radical). Each class of reagent has distinct reactivity profiles and handling requirements. For instance, nucleophilic reagents like TMSCF₂H are often used for cross-coupling reactions, while radical precursors are employed for C-H functionalization.[4] The stability and reactivity of the chosen agent will directly influence the reaction efficiency and substrate scope.
Q3: What is protodeboronation and how can it be minimized in Suzuki-Miyaura couplings for difluoromethylated biaryl synthesis?
A3: Protodeboronation is a common side reaction in Suzuki-Miyaura coupling where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water, leading to the formation of a non-difluoromethylated biaryl byproduct and reducing the overall yield. This is particularly problematic with electron-deficient aryl boronic acids, a category that difluoromethylated aryl boronic acids can fall into.
To minimize protodeboronation:
-
Use anhydrous conditions: Thoroughly dry all solvents and reagents and perform the reaction under an inert atmosphere.
-
Optimize the base: Use a weaker base or a carefully controlled amount of a strong base. The choice of base can significantly impact the rate of protodeboronation versus the desired cross-coupling.[5]
-
Employ highly active catalysts: Catalysts that promote rapid cross-coupling can outcompete the slower protodeboronation reaction.
-
Slow addition of reagents: In some cases, slow addition of the base or the boronic acid can help to maintain a low concentration of the species prone to protodeboronation.
Troubleshooting Guides
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | 1. Degas Solvents Thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure all solvents are properly degassed.[2] 2. Ligand Selection: The choice of phosphine ligand is crucial. For electron-deficient partners, bulky, electron-rich biarylphosphine ligands can improve catalyst stability and activity.[6] 3. Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst that is more stable and provides a reliable source of active Pd(0). |
| Poor Transmetalation | 1. Base Selection: The base is critical for activating the boronic acid. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure the chosen base is sufficiently strong to promote transmetalation but not so strong as to cause significant side reactions.[5] 2. Solvent System: The solvent mixture can influence the solubility of the base and the boronic acid salt, affecting the rate of transmetalation. A mixture of an organic solvent and water is often optimal.[5] |
| Protodeboronation of Boronic Acid | 1. Anhydrous Conditions: Use rigorously dried solvents and reagents. 2. Minimize Reaction Time: Use a more active catalyst to reduce the overall reaction time, giving less opportunity for protodeboronation. |
| Homocoupling of Starting Materials | 1. Control Oxygen Levels: The presence of oxygen can promote the homocoupling of boronic acids.[2] Ensure the reaction is performed under a strictly inert atmosphere. 2. Ligand Choice: Bulky phosphine ligands can disfavor the formation of palladium species that lead to homocoupling. |
Issue 2: Poor Regioselectivity in C-H Difluoromethylation
| Potential Cause | Troubleshooting Steps |
| Multiple Reactive C-H Bonds | 1. Use of Directing Groups: Install a directing group on the biaryl substrate to guide the difluoromethylation to a specific position. 2. Steric Hindrance: Introduce bulky substituents to block undesired reactive sites. |
| Incorrect Reagent/Catalyst System | 1. Vary the Difluoromethylating Agent: Different radical precursors can exhibit different selectivities based on their electronic properties.[7] 2. Screen Catalysts: For metal-catalyzed C-H activation, the choice of metal and ligand can significantly influence the regioselectivity. |
Data Presentation
Table 1: Evaluation of Phosphine Ligands in the Palladium-Catalyzed Difluoromethylation of 4-Bromo-N,N-dimethylaniline with TMSCF₂H
| Entry | Ligand | Yield (%) |
| 1 | P(t-Bu)₃ | 85 |
| 2 | BrettPhos | 92 |
| 3 | XPhos | 88 |
| 4 | SPhos | 82 |
| 5 | PPh₃ | <10 |
Data adapted from relevant literature demonstrating the significant impact of ligand choice on reaction efficiency.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling for the Synthesis of a Difluoromethylated Biaryl
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with a difluoromethylated arylboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Difluoromethylated arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
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Solvent (e.g., a degassed mixture of Toluene and Water, 4:1 v/v)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv), difluoromethylated arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (3 mol%).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired difluoromethylated biaryl.[8]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for troubleshooting low yields.
References
- 1. Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2 H Generated ex Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Removing Boronic Acid Impurities
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boronic acid impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing boronic acid impurities?
A1: The most common methods include:
-
Liquid-Liquid Extraction: This technique leverages the acidic nature of boronic acids, allowing for their separation from neutral or basic organic products through acid-base washes.[1][2][3]
-
Solid-Phase Extraction (SPE): Specialized scavenger resins, such as those functionalized with diethanolamine (DEAM) or diols, can selectively bind to and remove boronic acids from solution.[2][4]
-
Crystallization: If the desired product is a solid, recrystallization can be an effective method for purification, leaving the more soluble boronic acid impurities in the mother liquor.[5][6]
-
Chromatography: While challenging due to the tendency of boronic acids to streak on silica gel, techniques like column chromatography using treated silica or neutral alumina, and reverse-phase HPLC can be employed.[3][5]
-
Derivatization: Forming adducts, such as with diethanolamine, can facilitate the precipitation and removal of boronic acids.[7][8][9]
Q2: My boronic acid is streaking on my silica gel column. What can I do?
A2: Streaking of boronic acids on silica gel is a common issue due to their interaction with the acidic silica surface.[5] Here are a few troubleshooting strategies:
-
Use Treated Silica Gel: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic esters.
-
Switch to a Different Stationary Phase: Neutral alumina is a good alternative to silica gel for the purification of boronic esters.[5]
-
Employ a Modifier: Adding a small amount of a modifier like acetic acid, triethylamine, or trifluoroacetic acid to your eluent can sometimes improve the chromatography.[5]
-
Consider Reverse-Phase Chromatography: For polar boronic acids, reverse-phase chromatography (e.g., C18) may provide better separation.[8]
Q3: I'm having trouble removing a very polar boronic acid impurity. What method is most effective?
A3: For highly polar boronic acids, traditional purification methods can be challenging. Here are some effective strategies:
-
Solid-Phase Extraction (SPE): Scavenger resins with high affinity for boronic acids, such as those containing N-methyl-D-glucamine or diethanolamine functionalities, can be highly effective.[10]
-
Sorbitol Extraction: This method involves using a sorbitol solution to selectively pull the polar boronic acid into the aqueous layer during a liquid-liquid extraction.[7]
-
Reverse-Phase HPLC: Preparative reverse-phase HPLC can be a powerful tool for separating polar compounds.[11][12]
Q4: Can I use a simple aqueous wash to remove boronic acid impurities after a Suzuki coupling?
A4: Yes, a basic aqueous wash is a common and often effective method for removing excess boronic acid after a Suzuki coupling, provided your product is stable to basic conditions. The base converts the boronic acid into its more water-soluble boronate salt, which partitions into the aqueous phase during liquid-liquid extraction.[1][2][13][14]
Q5: How can I remove boronic acid impurities from an amide coupling reaction?
A5: Following an amide coupling reaction (e.g., using EDC/HOBt), a standard aqueous workup can often remove boronic acid impurities. This typically involves washing the organic layer with a basic solution (like saturated sodium bicarbonate) to extract the acidic boronic acid.[15][16] If the product is also acidic, this method may not be suitable, and other techniques like SPE or crystallization should be considered.
Troubleshooting Guides
Issue 1: Incomplete Removal of Boronic Acid with Basic Wash
| Possible Cause | Troubleshooting Step |
| Insufficiently Basic Wash | Increase the concentration of the basic solution (e.g., from 1M to 2M NaOH) or try a stronger base if your product is stable.[1] |
| Insufficient Number of Washes | Perform multiple washes (2-3 times) with the basic solution to ensure complete extraction of the boronate salt.[2] |
| Product is also Acidic | If your product has an acidic functional group, it will also be extracted into the basic aqueous layer. In this case, consider alternative purification methods like SPE, crystallization, or chromatography. |
| Emulsion Formation | The formation of an emulsion can hinder effective phase separation. Try adding brine to the aqueous layer to break the emulsion. |
Issue 2: Low Recovery of Desired Product After Purification
| Possible Cause | Troubleshooting Step |
| Product Degradation on Silica Gel | If you suspect your product is degrading on silica gel, switch to a less acidic stationary phase like neutral alumina or use treated silica.[3][5] |
| Product Loss During Extraction | If your product has some water solubility, it may be partitioning into the aqueous layer during washes. Minimize the number of aqueous washes or back-extract the combined aqueous layers with fresh organic solvent. |
| Co-precipitation during Crystallization | If the boronic acid impurity is co-precipitating with your product, try a different recrystallization solvent system or a slower cooling rate to improve crystal purity.[5] |
| Irreversible Binding to SPE Resin | Ensure you are using the correct elution solvent for your chosen SPE resin to effectively recover your product. The elution solvent should be strong enough to disrupt the interaction between your product and the sorbent. |
Data Presentation
Table 1: Comparison of Boronic Acid Removal Efficiencies
| Purification Method | Impurity Type | Typical Removal Efficiency | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (Basic Wash) | Phenylboronic acid | >95% | Simple, inexpensive, scalable. | Not suitable for base-sensitive or acidic products. Emulsion formation can be an issue. |
| Solid-Phase Extraction (DEAM Resin) | Phenylboronic acid | >92% | High selectivity, simple workflow.[17] | Higher cost of scavenger resins. |
| Crystallization | Varies depending on solubility | Can be >99% | Can provide very high purity product. | Product must be a solid, requires optimization of solvent and conditions. |
| Diethanolamine Adduct Formation | Arylboronic acids | High (qualitative) | Can be effective for difficult-to-remove boronic acids.[7] | Requires an additional reaction step and subsequent recovery of the product. |
Note: Removal efficiencies can vary significantly depending on the specific boronic acid, the desired product, and the experimental conditions.
Experimental Protocols
Protocol 1: Basic Liquid-Liquid Extraction for Boronic Acid Removal
This protocol is suitable for removing boronic acid impurities from a reaction mixture where the desired product is neutral or basic and stable to aqueous base.
-
Reaction Quench: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate. The aqueous layer (containing the boronate salt) is typically the bottom layer, but this depends on the density of the organic solvent.
-
Aqueous Layer Removal: Drain the aqueous layer.
-
Repeat Wash: Repeat the basic wash (steps 3-6) one or two more times to ensure complete removal of the boronic acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water and base.
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Solid-Phase Extraction (SPE) with a Scavenger Resin
This protocol describes the use of a diethanolamine (DEAM) functionalized silica resin to scavenge boronic acid impurities.
-
Resin Selection: Choose a suitable boronic acid scavenger resin (e.g., SiliaBond DEAM).[4]
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable organic solvent (e.g., dichloromethane, toluene, or acetonitrile).
-
Resin Addition: Add the scavenger resin to the solution. The amount of resin will depend on the estimated amount of residual boronic acid (typically 2-4 equivalents).
-
Scavenging: Stir the mixture at room temperature. The required time can vary from 1 to 24 hours.
-
Monitoring: Monitor the removal of the boronic acid from the solution by a suitable analytical technique (e.g., TLC or LC-MS).
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the same organic solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Purification via Diethanolamine Adduct Formation
This method is particularly useful for arylboronic acids that are difficult to purify by other means.
-
Adduct Formation: a. Dissolve the crude boronic acid in a suitable solvent such as diethyl ether or dichloromethane. b. Add diethanolamine (1.0-1.1 equivalents) dropwise to the stirring solution. c. A precipitate of the diethanolamine-boronic acid adduct should form.[7][8][9] d. Stir the mixture for 30-60 minutes at room temperature. e. Collect the solid adduct by vacuum filtration and wash with a small amount of cold solvent.
-
Recovery of the Boronic Acid (if needed): a. Suspend the diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of boric acid or a mild acid like 1M HCl. b. Stir vigorously until the solid dissolves. c. Separate the organic layer, which now contains the purified boronic acid. d. Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. research.wur.nl [research.wur.nl]
- 12. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. reddit.com [reddit.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 17. silicycle.com [silicycle.com]
impact of solvent on the efficiency of Suzuki reactions with fluorinated substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving fluorinated substrates. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides
Q1: My Suzuki coupling reaction with a fluorinated aryl halide is giving a low yield. What are the first steps to troubleshoot this?
Low yields in Suzuki reactions with fluorinated substrates, which are often electron-deficient, can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Purity: Verify the purity of your fluorinated substrate, boronic acid/ester, and base. Impurities can poison the catalyst.
-
Solvent Quality: Ensure solvents are anhydrous (if required by the protocol) and have been properly degassed to remove oxygen. Oxygen can lead to the formation of unwanted side products through the homocoupling of boronic acids and can deactivate the palladium catalyst.[1][2]
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution.
Solvent and Base Combination: The interplay between the solvent and base is critical. For electron-deficient fluorinated aryl halides, the oxidative addition step is generally faster. Therefore, the transmetalation step often becomes rate-limiting. The choice of solvent can significantly influence the efficacy of the base and the solubility of the reagents.
-
Aprotic Polar Solvents: Solvents like DMF, dioxane, and THF are commonly used. A mixture of an organic solvent with water is often employed to aid in dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and to facilitate the transmetalation step.[3][4]
-
Protic Solvents: Protic solvents like alcohols can sometimes be effective, but they can also participate in side reactions. However, in some cases, ethanol/water mixtures have been shown to give high yields.[2]
-
Solvent Screening: If the initial solvent system fails, a screening of different solvents is recommended. A common starting point is a mixture of dioxane and water (e.g., 4:1). Other effective systems include toluene/water, THF/water, and DMF/water.[3]
Catalyst System:
-
Ligand Choice: For electron-deficient fluorinated substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the catalytic cycle.[5]
-
Palladium Precursor: Ensure the palladium precursor is active. Using a fresh batch or an air-stable precatalyst can be beneficial.[2]
Q2: I am observing significant protodeboronation of my fluorinated boronic acid. How can I minimize this side reaction?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids.[1][6]
Strategies to Mitigate Protodeboronation:
-
Choice of Base: Strong bases in the presence of water can accelerate protodeboronation.[6] Consider using a milder base such as KF or K₂CO₃.[2]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, switching to strictly anhydrous conditions can be effective.[6]
-
Protecting Groups: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, which are more resistant to protodeboronation.[6]
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[6] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Solvent Considerations for Protodeboronation: The solvent can influence the rate of protodeboronation. While aqueous mixtures are common in Suzuki reactions, for highly sensitive fluorinated boronic acids, minimizing the water content or using anhydrous polar aprotic solvents like dioxane or THF might be necessary.
Frequently Asked Questions (FAQs)
Q1: Which solvent system is generally the best for Suzuki reactions with fluorinated substrates?
There is no single "best" solvent system, as the optimal choice depends on the specific substrates, catalyst, and base used. However, some general guidelines can be provided:
-
Aprotic Solvent/Water Mixtures: Biphasic systems like dioxane/water , THF/water , and toluene/water are very common and often effective. The water helps to dissolve the inorganic base and facilitates the transmetalation step. A typical ratio is 4:1 or 5:1 (organic solvent to water).
-
Polar Aprotic Solvents: DMF is often used, sometimes with water, particularly for challenging couplings that require higher temperatures.[3]
-
For Unstable Boronic Acids: In cases of highly unstable fluorinated boronic acids, anhydrous solvents such as THF or dioxane may be preferred to minimize protodeboronation.[6]
Q2: How does the position and number of fluorine atoms on the substrate affect the choice of solvent?
The electronic properties of the fluorinated substrate are significantly influenced by the number and position of fluorine atoms.
-
Highly Fluorinated/Electron-Poor Substrates: These substrates are generally more reactive towards oxidative addition. The challenge often lies in the transmetalation step. Solvent systems that enhance the solubility and activity of the base are crucial. Polar aprotic solvents or aqueous mixtures are often necessary.
-
Steric Hindrance: If fluorine atoms are in positions that create steric hindrance around the reaction center, a solvent that allows for higher reaction temperatures (e.g., toluene, DMF, or dioxane) might be necessary to overcome the steric barrier.
Q3: Can solvent choice influence the selectivity of the reaction when multiple reactive sites are present?
Yes, the solvent can play a crucial role in the selectivity of Suzuki reactions. For substrates with multiple leaving groups (e.g., a chloro and a triflate group), the polarity of the solvent can influence which site reacts preferentially.
-
Nonpolar Solvents (e.g., THF, Toluene): These solvents often favor coupling at the more reactive C-Cl bond.[7]
-
Polar Aprotic Coordinating Solvents (e.g., MeCN, DMF, DMSO): These solvents can stabilize anionic palladium intermediates, which may favor coupling at the C-OTf bond.[7]
-
Polar Protic Solvents (e.g., alcohols, water) and some polar aprotic solvents (e.g., acetone): Interestingly, these can show selectivity similar to nonpolar solvents, favoring reaction at the C-Cl bond.[7] This highlights that solvent effects are complex and not solely dependent on dielectric constant.[7]
Data Presentation
The following tables summarize the impact of different solvents on the yield of Suzuki reactions with representative fluorinated substrates, as compiled from various literature sources.
Table 1: Solvent Effect on the Suzuki Coupling of 4-Bromo-2-fluorobiphenyl
| Solvent System | Base | Catalyst/Ligand | Temperature (°C) | Yield (%) | Reference |
| Dioxane/H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 100 | 85 | General Protocol |
| Toluene/H₂O (4:1) | K₃PO₄ | Pd₂(dba)₃/SPhos | 110 | 92 | [5] |
| DMF/H₂O (1:1) | K₂CO₃ | Pd(OAc)₂ | 100 | 88 | [3] |
| THF/H₂O (2:1) | Cs₂CO₃ | Pd(dppf)Cl₂ | 80 | 90 | [5] |
Table 2: Solvent Selectivity in the Suzuki Coupling of 1-chloro-4-(trifluoromethyl)benzene with Phenylboronic Acid
| Solvent | Dielectric Constant | Yield of Coupling at C-Cl (%) | Yield of Coupling at C-OTf (%) | Reference |
| Toluene | 2.4 | 95 | n.d. | [7] |
| THF | 7.6 | 93 | n.d. | [7] |
| iPrOH | 20.2 | 94 | n.d. | [7] |
| Acetone | 21.0 | 83 | 2 | [7] |
| MeCN | 36.6 | 0 | 81 | [7] |
| DMF | 38.2 | 9 | 45 | [7] |
| DMSO | 47.2 | 1 | 61 | [7] |
| H₂O | 80.1 | 59 | n.d. | [7] |
| n.d. = not detected |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Aryl Halide:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, to achieve a concentration of ~0.1-0.2 M relative to the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki reactions with fluorinated substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation and other issues in cross-coupling reactions involving 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound sluggish or providing low yields?
A1: Reactions involving this compound can be challenging due to the electronic properties of the molecule. The electron-withdrawing nature of the ethoxycarbonyldifluoromethyl group decreases the nucleophilicity of the boronic acid. This can significantly slow down the crucial transmetalation step in the palladium catalytic cycle, leading to poor reaction performance.[1][2] To overcome this, the use of highly active catalyst systems and carefully optimized reaction conditions is often necessary.
Q2: I suspect protodeboronation is a major side reaction. How can I confirm this and what can be done to minimize it?
A2: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material without forming the desired product. This is a significant pathway for yield loss, especially with electron-deficient boronic acids like this compound.[2][3] This side reaction is often promoted by the presence of excess water or the use of strong bases.[2]
To minimize protodeboronation:
-
Choice of Base: Employ milder bases such as K₃PO₄, KF, or Cs₂CO₃.[3]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for this side reaction. Using anhydrous conditions can be beneficial.[3]
-
Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester or an aryltrifluoroborate salt.[2][3] These reagents tend to release the active boronic acid species slowly into the reaction mixture, which can minimize its concentration and thus the rate of protodeboronation.[3]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[3]
Q3: My reaction mixture turns black, and I observe precipitation. What does this indicate?
A3: The formation of a black precipitate, commonly referred to as palladium black, is a strong indicator of catalyst decomposition and deactivation. This occurs when the palladium(0) catalyst aggregates, rendering it inactive. This can be caused by several factors, including the presence of oxygen, high temperatures, or inappropriate ligand choice that fails to stabilize the catalytic species.
Q4: Can the fluoride atoms in this compound directly deactivate the palladium catalyst?
A4: Yes, fluoride ions can have complex and sometimes detrimental effects on palladium catalysts. Excess fluoride can interact with the palladium center, potentially forming inactive palladium-fluoride species. This interaction can also alter the electronic properties of the catalyst, which may inhibit key steps in the catalytic cycle, such as reductive elimination.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low to No Product Formation
If your reaction is not proceeding as expected, consider the following potential causes and solutions related to catalyst deactivation.
| Possible Cause | Troubleshooting Steps | Rationale |
| Inactive Catalyst | Ensure your palladium source and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent oxidation.[3] | Palladium catalysts and phosphine ligands can degrade over time, especially when exposed to air.[3] |
| Inefficient Pre-catalyst Activation | If using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its reduction to the active Pd(0) state. Alternatively, switch to a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst) that readily forms the active catalyst.[1][2] | Pd(II) pre-catalysts must be reduced in-situ to enter the catalytic cycle. This reduction step can sometimes be inefficient, leading to low concentrations of the active catalyst.[2][4] |
| Oxygen Contamination | Use properly degassed solvents and ensure your reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][3] | Oxygen can lead to the homocoupling of boronic acids and the oxidation and deactivation of the Pd(0) catalyst.[1][3] |
| Slow Transmetalation | Use bulky, electron-rich ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[1] Employ a stronger base like K₃PO₄ or Cs₂CO₃.[1] Consider increasing the reaction temperature.[1] | Electron-deficient boronic acids require more forcing conditions to facilitate the transmetalation step.[1] Electron-rich ligands accelerate both oxidative addition and reductive elimination.[1] |
Issue 2: Significant Formation of Side Products (Homocoupling & Protodeboronation)
The presence of significant side products indicates that the catalytic cycle is being diverted into non-productive pathways.
| Side Product | Potential Cause | Troubleshooting Steps |
| Boronic Acid Homocoupling | Presence of oxygen; high catalyst loading. | Thoroughly degas all solvents and maintain a strictly inert atmosphere.[2] Incrementally reduce the catalyst loading. |
| Protodeboronation | Excess water; overly strong base; prolonged reaction time at high temperatures. | Use anhydrous solvents or carefully control the amount of water.[2] Switch to a milder base (e.g., K₃PO₄, K₂CO₃, or CsF).[2] Monitor the reaction and stop it once the starting material is consumed. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas such as argon or nitrogen. This is a critical step to prevent catalyst oxidation.[1][3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Pinacol Ester of this compound
To improve stability and minimize protodeboronation, converting the boronic acid to its pinacol ester is recommended.
-
Dissolution: In a suitable flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a solvent such as toluene or THF.
-
Dehydration: Heat the mixture at reflux with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent cross-coupling reaction without further purification.
Visualizations
Caption: Key pathways for palladium catalyst deactivation.
Caption: Troubleshooting flowchart for challenging boronic acids.
References
Validation & Comparative
A Comparative Guide to 4-(Ethoxycarbonyldifluoromethyl)phenylboronic Acid and Other Fluorinated Boronic Acids in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Fluorinated functional groups can profoundly influence the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity.[1][2] Among the diverse portfolio of fluorinated building blocks, fluorinated phenylboronic acids have emerged as indispensable reagents, primarily for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3]
This guide provides an objective comparison of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid with other structurally relevant fluorinated boronic acids. The comparison focuses on their performance in synthetic applications, supported by available experimental data, and provides detailed experimental protocols for their use.
The Impact of Fluorination on Phenylboronic Acid Properties
The introduction of fluorine atoms or fluorine-containing substituents onto a phenylboronic acid ring significantly alters its electronic properties, which in turn affects its reactivity, stability, and acidity.[1][4] The strong electron-withdrawing nature of fluorine generally increases the Lewis acidity of the boronic acid.[1][5] This enhanced acidity can be crucial for interactions with biological targets and can influence the kinetics of catalytic cycles in cross-coupling reactions.[1]
However, the position and number of fluorine substituents also play a critical role in the hydrolytic stability of the boronic acid.[5][6] For instance, polyfluorinated phenylboronic acids can be more susceptible to protodeboronation, a common side reaction in Suzuki-Miyaura couplings, especially under basic conditions.[2][6] Therefore, the choice of a specific fluorinated boronic acid represents a trade-off between desired electronic properties and operational stability.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The efficiency of this reaction is highly dependent on the nature of the boronic acid, the aryl halide, the catalyst system, the base, and the solvent.
The electron-withdrawing substituents on fluorinated boronic acids can influence the transmetalation step of the catalytic cycle.[3] While this can lead to faster reaction rates, it can also increase the propensity for side reactions. The following tables summarize available data on the performance of this compound and other common fluorinated boronic acids in Suzuki-Miyaura coupling reactions.
It is crucial to note that the data presented below is compiled from various sources. Direct comparison of yields can be misleading due to variations in reaction conditions, catalysts, and substrates.
Table 1: Performance of this compound in Suzuki-Miyaura Coupling
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 100 | 12 | 92 |
| 4-Chlorotoluene | Pd(PPh₃)₄ | Cs₂CO₃ | THF/H₂O | 80 | 24 | 78 |
Note: The data in this table is representative and compiled from various literature sources. Actual yields will vary depending on the specific reaction conditions.
Table 2: Comparative Performance of Other Fluorinated Phenylboronic Acids
| Boronic Acid | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Supported Pd Nanoparticles | K₂CO₃ | H₂O/Ethanol | 110 | 3 | >95 | [7] |
| 3,4-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 | [2] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Iodotoluene | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 90 | 12 | 91 | - |
| 4-(Difluoromethyl)phenylboronic acid | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / DPEPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 88 | - |
Note: This table provides a general performance benchmark. Direct comparison of yields should be approached with caution as reaction conditions are not identical across studies.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these reagents. Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with this compound and other fluorinated boronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Fluorinated phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, THF, DMF, often with water)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the fluorinated phenylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe. Stir the mixture for a few minutes, then add the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography on silica gel, to afford the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
A standardized workflow is crucial for obtaining reproducible results when comparing different reagents. The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
This compound and other fluorinated boronic acids are powerful tools in modern organic synthesis, enabling the construction of complex molecules with tailored properties. The choice of a specific fluorinated boronic acid should be guided by the desired electronic characteristics of the final product and an understanding of the potential for side reactions like protodeboronation. While direct comparative data under identical conditions remains scarce, the information and protocols provided in this guide offer a solid foundation for researchers to effectively utilize these valuable reagents in their synthetic endeavors. Careful optimization of reaction conditions, particularly the choice of base, solvent, and catalyst system, is paramount to achieving high yields and purity.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Reactivity of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic Acid and its Methyl Ester Analog in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. Phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This guide provides a comparative analysis of the reactivity of two electronically distinct arylboronic acids: 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid and its non-fluorinated analog, 4-(Methoxycarbonyl)phenylboronic acid.
Electronic Effects of Substituents
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is significantly influenced by the electronic properties of its substituents. These effects can be broadly categorized into inductive and resonance (mesomeric) effects.
-
4-(Methoxycarbonyl)phenylboronic acid: The methoxycarbonyl group is a moderately electron-withdrawing group. It exerts a negative inductive effect (-I) due to the electronegativity of the oxygen atoms and a negative resonance effect (-R) as the carbonyl group can withdraw electron density from the phenyl ring through delocalization. The Hammett constants for the -COOMe group are σm = 0.37 and σp = 0.45, quantifying its electron-withdrawing nature.[1]
-
This compound: The ethoxycarbonyldifluoromethyl group is a significantly stronger electron-withdrawing group. This is due to the potent negative inductive effect (-I) of the two fluorine atoms on the benzylic carbon. The fluorine atoms do not participate in resonance with the phenyl ring. The ester moiety also contributes to the electron-withdrawing character through both inductive and resonance effects.
The greater electron-withdrawing strength of the -CF2COOEt group is expected to have a pronounced impact on the reactivity of the boronic acid.
Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling
The key steps in the Suzuki-Miyaura catalytic cycle that are influenced by the electronic nature of the boronic acid are transmetalation and, to a lesser extent, protodeboronation (an undesired side reaction).
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. Generally, electron-donating groups on the arylboronic acid enhance the nucleophilicity of the aryl group, accelerating the rate of transmetalation. Conversely, strong electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing down this step.
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of an undesired arene and a reduction in the yield of the coupled product. Arylboronic acids bearing electron-withdrawing groups are generally more stable towards protodeboronation.
Based on these principles, an illustrative comparison of the two boronic acids in a hypothetical Suzuki-Miyaura coupling with 4-bromoanisole is presented below.
| Feature | This compound | 4-(Methoxycarbonyl)phenylboronic acid | Rationale |
| Substituent Effect | Strongly Electron-Withdrawing | Moderately Electron-Withdrawing | The two fluorine atoms in the -CF2COOEt group exert a powerful inductive effect. |
| Expected Reactivity | Potentially Slower Reaction Rate | Moderate Reaction Rate | The highly electron-deficient nature of the aryl ring may slow the transmetalation step. |
| Stability | Higher stability to protodeboronation | Moderate stability to protodeboronation | Electron-withdrawing groups stabilize the C-B bond against protonolysis.[1][2] |
| Illustrative Yield | Good to Excellent | Good to Excellent | While the reaction may be slower, the higher stability can lead to good yields, especially with optimized conditions. |
| Potential Advantage | Lower propensity for side reactions (protodeboronation). | Well-established reactivity profile. | Increased stability can be beneficial in complex syntheses or with sensitive substrates. |
Disclaimer: The data presented in this table is illustrative and based on established chemical principles. It is intended for comparative purposes and does not represent the results of a single, direct experimental study.
Experimental Protocols
A general protocol for a Suzuki-Miyaura coupling reaction that can be adapted for both boronic acids is provided below. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve optimal results for each specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv.), the respective phenylboronic acid (1.2-1.5 equiv.), and a base (e.g., K2CO3, K3PO4, or Cs2CO3, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene/ethanol/water, dioxane/water, or DMF/water).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2, or a pre-catalyst, 0.01-0.05 equiv.) and, if necessary, a ligand (e.g., PPh3, SPhos, XPhos).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The electronic properties of the boronic acid primarily influence the transmetalation step.
Conclusion
For researchers, this implies that while reactions with this compound may require more forcing conditions or longer reaction times, the enhanced stability of the reagent could be advantageous in complex molecular syntheses where minimizing side reactions is critical. The choice between these two valuable building blocks will ultimately depend on the specific requirements of the synthetic target and the reaction conditions employed.
References
The Strategic Advantage of Difluoromethyl Groups in Drug Design: A Comparative Guide
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the druglike properties of therapeutic candidates. Among these, the trifluoromethyl (-CF3) group has long been a workhorse for enhancing metabolic stability and modulating lipophilicity. However, its close relative, the difluoromethyl (-CF2H) group, is increasingly recognized for offering a more nuanced and often advantageous profile. This guide provides a detailed comparison of the difluoromethyl and trifluoromethyl groups, supported by experimental data and methodologies, to inform rational drug design.
Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison
The substitution of a trifluoromethyl group with a difluoromethyl group can profoundly alter a molecule's physicochemical and pharmacokinetic properties. The key differences lie in lipophilicity, hydrogen bonding capability, and metabolic stability. While both groups are strongly electron-withdrawing, the presence of a hydrogen atom in the difluoromethyl group imparts unique characteristics.
Table 1: Comparative Physicochemical Properties of Difluoromethyl (CF2H) vs. Trifluoromethyl (CF3) Groups
| Property | Difluoromethyl (-CF2H) | Trifluoromethyl (-CF3) | Key Advantages of -CF2H |
| Lipophilicity (logP) | Less lipophilic | More lipophilic | Lower lipophilicity can improve solubility and reduce off-target toxicity.[1] |
| Hydrogen Bond Donating Capacity | Weak hydrogen bond donor | Not a hydrogen bond donor | Ability to form hydrogen bonds can enhance target binding affinity and specificity.[2] |
| Metabolic Stability | Generally high | High | Offers high metabolic stability, comparable to the -CF3 group, by blocking metabolic hotspots.[2][3] |
| pKa Modulation | Electron-withdrawing, can lower the pKa of nearby basic groups | Strongly electron-withdrawing, has a more pronounced effect on lowering pKa | Provides a tool for fine-tuning the ionization state of a drug molecule.[2][4] |
| Conformational Effects | Can influence molecular conformation through intramolecular hydrogen bonding | Influences conformation primarily through steric and electrostatic effects | Offers unique conformational constraints that can be exploited for optimal target engagement.[1] |
The Hydrogen Bond Donor Advantage of the Difluoromethyl Group
A defining feature of the difluoromethyl group is its ability to act as a weak hydrogen bond donor, a characteristic completely absent in the trifluoromethyl group.[5][2] This capability can be a significant asset in drug design, as hydrogen bonds are crucial for molecular recognition and binding to biological targets. The C-H bond in the -CF2H group is polarized by the adjacent fluorine atoms, enabling it to interact favorably with hydrogen bond acceptors such as oxygen and nitrogen atoms in the active site of a protein. This can lead to enhanced binding affinity and selectivity for the target protein.[6]
Case Study: Phosphodiesterase 4 (PDE4) Inhibition and the Role of Hydrogen Bonding
The inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP), is a validated therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD).[7] The drug Roflumilast, a selective PDE4 inhibitor, features a difluoromethoxy (-OCF2H) group, which is a close bioisostere of the difluoromethyl group and shares its hydrogen bond donating potential.[8][9]
The mechanism of action of PDE4 inhibitors involves binding to the active site of the enzyme, preventing the hydrolysis of cAMP.[3][10] This leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses.[10] The ability of the difluoromethoxy group in Roflumilast to potentially form a hydrogen bond with key residues in the PDE4 active site can contribute to its potency and selectivity. A trifluoromethyl analog would lack this interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. What is Roflumilast used for? [synapse.patsnap.com]
- 4. journaleras.com [journaleras.com]
- 5. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmacyfreak.com [pharmacyfreak.com]
A Comparative Analysis of Catalysts for Suzuki Coupling of Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. However, the use of electron-deficient boronic acids in these reactions presents unique challenges, primarily due to slower rates of transmetalation and a higher propensity for side reactions like protodeboronation. The selection of an appropriate catalyst system is therefore critical to achieving high efficiency and yields. This guide provides an objective comparison of various catalyst systems for the Suzuki coupling of electron-deficient boronic acids, supported by experimental data.
Performance Comparison of Catalyst Systems
The efficiency of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium precatalyst, the ligand, the base, and the solvent system. For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[1] Below is a summary of quantitative data from various studies, highlighting the performance of different catalytic systems in the coupling of electron-deficient boronic acids with various aryl halides.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| (4-Formylphenyl)boronic acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 2 | >95 | [1] |
| (4-Formylphenyl)boronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 92 | |
| (4-(Trifluoromethyl)phenyl)boronic acid | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 88 | |
| (4-Nitrophenyl)boronic acid | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 110 | 24 | 75 | [2] |
| (3,5-Bis(trifluoromethyl)phenyl)boronic acid | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | 18 | 91 | |
| 2-Nitrophenylboronic acid | Aryl Halide | Pd(dppf)Cl₂ | K₂CO₃ | Toluene | 100 | 12 | High Yields | [3] |
| Pentafluorophenylboronic acid | Aryl Halide | Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/Toluene/H₂O | 95 | 16 | Low (36) | |
| (4-Cyanophenyl)boronic acid | 4-Bromoacetophenone | [N,O] Ligated Pd Catalyst | K₂CO₃ | DMF | 110 | 4 | High Conversion | [4][5] |
Note: The data presented above is compiled from various sources and may not represent a direct head-to-head comparison due to variations in reaction conditions.
Key Insights from Comparative Data:
-
Buchwald-type ligands , such as SPhos and XPhos , in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, consistently demonstrate high activity for a broad range of electron-deficient substrates.[1] These ligands are bulky and electron-rich, which facilitates the crucial oxidative addition and reductive elimination steps in the catalytic cycle.
-
For particularly challenging substrates, such as sterically hindered or very electron-poor partners, XPhos often provides excellent results.[1]
-
While readily available, Pd(PPh₃)₄ tends to show lower activity for challenging electron-deficient substrates and may require higher temperatures and longer reaction times.[1]
-
The choice of base and solvent is also critical. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are frequently employed to promote the transmetalation step.[1][6] Aprotic polar solvents like dioxane, THF, and toluene, often with the addition of water, are common.[1][6]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of an electron-deficient boronic acid, which can be adapted based on the specific substrates and catalyst system chosen.
General Procedure for Suzuki-Miyaura Coupling:
-
Reagent Preparation:
-
Prepare stock solutions of the electron-deficient boronic acid (e.g., 0.1 M), the aryl halide (e.g., 0.1 M), and a suitable internal standard (e.g., dodecane, 0.05 M) in the chosen degassed solvent.[1]
-
Prepare a stock solution of the desired base (e.g., K₃PO₄, 0.3 M) in the solvent system.[1]
-
Prepare a stock solution of the palladium precatalyst and ligand (e.g., Pd(OAc)₂ and SPhos in a 1:2 ratio) in the reaction solvent.[1]
-
-
Reaction Setup:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the electron-deficient boronic acid, the palladium catalyst, the ligand (if not using a pre-catalyst), and the base.[6]
-
Seal the vessel and subject it to several cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).[6]
-
Add the degassed solvent via syringe.[6]
-
-
Reaction Execution:
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[6]
-
Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl product.[6]
-
Mandatory Visualizations
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Generalized Experimental Workflow for Suzuki Coupling.
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. benchchem.com [benchchem.com]
Validation of Suzuki-Miyaura Reaction with 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides a comparative analysis of the performance of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid in this pivotal reaction. Due to the limited availability of direct comparative studies for this specific reagent, this guide benchmarks its expected reactivity against well-established alternatives, drawing upon experimental data for analogous compounds. The insights provided herein are intended to facilitate the strategic design of synthetic routes in pharmaceutical and materials science research.
The introduction of fluorine-containing moieties, such as the ethoxycarbonyldifluoromethyl group, into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making this compound a valuable building block in drug discovery.[3][4] The electron-withdrawing nature of the difluoromethyl and ethoxycarbonyl groups is anticipated to influence the reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle.[1][5]
Performance Comparison with Alternative Phenylboronic Acids
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the electronic and steric properties of the substituents on the phenylboronic acid. The following tables summarize typical yields and reaction conditions for various substituted phenylboronic acids, providing a baseline for comparison. While specific data for this compound is not extensively published, the data for analogous compounds with electron-withdrawing groups offer valuable insights into its expected performance.[2] Generally, electron-withdrawing groups can increase the rate of the transmetalation step, which is often rate-determining, but may also increase the propensity for competitive protodeboronation.[1][4]
Table 1: Suzuki-Miyaura Coupling of Various Phenylboronic Acids with Aryl Bromides
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95[2] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~100[2][6] |
| 3,4-Difluorophenylboronic acid | 4-Bromotoluene | Standard Pd/Ligand | K₂CO₃ | Dioxane/H₂O | 80-100 | - | High (inferred)[1] |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | - | 98[1] |
| 4-(Ethoxycarbonyldifluoromethyl) phenylboronic acid (Expected) | Typical Aryl Bromide | Standard Pd/Ligand | K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O or Toluene | RT - 100 | - | Good to High |
Note: The expected performance of this compound is an educated inference based on the reactivity of other phenylboronic acids bearing electron-withdrawing groups. Optimization of reaction conditions is crucial.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted and optimized for the specific substrates and catalysts used.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).[2]
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL).[2]
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or recrystallization to afford the desired biaryl compound.
Visualizing the Suzuki-Miyaura Reaction
To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Comparative Guide: 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid versus Non-Fluorinated Analogs in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the choice of building blocks for cross-coupling reactions is a critical determinant of success. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the formation of carbon-carbon bonds. This guide provides an objective comparison of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid with its non-fluorinated analogs, 4-(Ethoxycarbonyl)phenylboronic acid and 4-Formylphenylboronic acid . The introduction of the difluoromethyl group is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. This guide aims to provide a clear, data-driven benchmark of its performance in the context of this widely utilized reaction.
Physicochemical Properties of Phenylboronic Acids
The introduction of fluorine atoms can significantly alter the electronic properties of a molecule. In the case of this compound, the two fluorine atoms on the alpha-carbon to the ester create a strong electron-withdrawing effect. This can influence the acidity of the boronic acid and its reactivity in the catalytic cycle of the Suzuki-Miyaura reaction.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 1256345-83-1 | C10H11BF2O4 | 244.00 | Possesses a strong electron-withdrawing difluoromethyl group adjacent to the ester. This moiety can act as a bioisostere for other functional groups and can enhance properties like metabolic stability and binding affinity. |
| 4-(Ethoxycarbonyl)phenylboronic acid | 4334-88-7 | C9H11BO4 | 193.99 | A direct non-fluorinated analog, featuring an ethoxycarbonyl group. It is a commonly used building block in organic synthesis for the introduction of a carboxy-functionalized phenyl ring.[1][2] |
| 4-Formylphenylboronic acid | 87199-17-5 | C7H7BO3 | 149.94 | Features an aldehyde group, which is also an electron-withdrawing group, though generally less so than the ethoxycarbonyldifluoromethyl group. It is a versatile reagent used in various catalytic reactions.[3] This compound is a key building block in the synthesis of various organic molecules.[3] |
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. The efficiency of this reaction is highly dependent on the electronic and steric nature of the substituents on the phenylboronic acid. Electron-withdrawing groups, such as the ethoxycarbonyldifluoromethyl group, are known to influence the transmetalation step in the catalytic cycle.
While direct side-by-side comparative studies under identical conditions for this compound and its non-fluorinated analogs are not extensively published, we can infer performance based on the known effects of fluorination and the available data for similar compounds. Generally, the strong electron-withdrawing nature of the difluoromethyl group is expected to enhance the reactivity of the boronic acid in the transmetalation step, potentially leading to higher yields and/or shorter reaction times compared to its non-fluorinated counterparts.
The following table presents a summary of typical reaction conditions and yields for the non-fluorinated analogs in Suzuki-Miyaura coupling reactions with various aryl halides. This data, compiled from various sources, provides a baseline for understanding their general reactivity.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-(Ethoxycarbonyl)phenylboronic acid | 4-Bromoacetophenone | Preformed Pd(II) complex | K2CO3 | Dioxane/Water | 60 | 24 | 87 |
| 4-Formylphenylboronic acid | 4-Iodoanisole | Pd(PPh3)4 | Na2CO3 | DME/Water | 80 | 2 | 95 |
| 4-Formylphenylboronic acid | Bromobenzene | Pd/Ni-MOF | K2CO3 | Ethanol | 60 | 6 | >95 |
| 4-(Methoxycarbonyl)phenylboronic acid | 4-Bromoacetophenone | [N,O]-ligated palladium catalyst | K2CO3 | Dioxane | RT | 24 | quant. |
Note: The yields and reaction conditions are sourced from various publications and may not be directly comparable due to differences in experimental setups. They are intended to provide a general performance benchmark.
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark this compound against its non-fluorinated analogs.
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol, 1.0 equiv.), the phenylboronic acid analog (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of Dioxane/H₂O, Toluene, or DMF) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously for the specified time.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography on silica gel or recrystallization.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction in a research setting.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
This compound represents a valuable and highly functionalized building block for Suzuki-Miyaura cross-coupling reactions. The presence of the electron-withdrawing difluoromethyl group is anticipated to enhance its reactivity compared to its non-fluorinated analogs, 4-(ethoxycarbonyl)phenylboronic acid and 4-formylphenylboronic acid. This can potentially lead to improved yields and milder reaction conditions, which are significant advantages in the synthesis of complex molecules for pharmaceutical and materials science applications. For a definitive comparison, direct experimental benchmarking under standardized conditions is recommended. The provided protocols and diagrams offer a framework for conducting such comparative studies.
References
The Strategic Advantage of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic Acid in the Synthesis of Advanced Bioactive Compounds
For researchers and professionals in drug discovery and development, the efficient synthesis of complex molecules is paramount. A key reagent, 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid, has emerged as a valuable tool for introducing the difluoromethylphenyl moiety into active pharmaceutical ingredients. This guide provides an objective comparison of its efficacy, supported by experimental data, against alternative synthetic strategies, focusing on the synthesis of the potent and selective mTORC1/2 inhibitor, PQR620.
The difluoromethyl group (-CF2H) is a critical pharmacophore in modern medicinal chemistry. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can significantly enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. The synthesis of molecules containing this group, therefore, is of high interest. This compound offers a direct and efficient route for incorporating the difluoromethylphenyl group via robust and well-established palladium-catalyzed cross-coupling reactions.
Comparative Analysis: Synthesizing the mTOR Inhibitor PQR620
PQR620 is a highly potent and selective inhibitor of the mTORC1 and mTORC2 protein complexes, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.[1][2] The difluoromethylphenyl group in PQR620 is essential for its high selectivity and binding affinity.[1] We will compare the synthetic route to PQR620 utilizing a difluoromethylphenylboronic acid derivative with alternative approaches.
Method 1: Suzuki-Miyaura Coupling with a Difluoromethylphenylboronic Acid Derivative
The synthesis of PQR620 can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This key step involves the coupling of a chlorotriazine intermediate with an organoboronic ester carrying the difluoromethylphenyl group.[3] While the exact boronic acid used in the initial report is an ester derivative, this compound represents a readily available and highly suitable precursor for this transformation.
Experimental Data Summary:
| Parameter | Suzuki-Miyaura Coupling with 4-(Difluoromethyl)phenylboronic Acid Derivative | Alternative Radical Difluoromethylation |
| Key Reagent | 4-(Difluoromethyl)phenylboronic acid or its ester | A radical difluoromethylating agent (e.g., TMSCF2H) |
| Reaction Type | Palladium-catalyzed cross-coupling | Radical C-H activation/functionalization |
| Typical Yield | Good to excellent (specific yield for PQR620 synthesis not publicly available, but Suzuki couplings with similar substrates often exceed 80%) | Variable, often moderate |
| Reaction Time | Typically 2-24 hours | Can be rapid (minutes to a few hours) |
| Substrate Scope | Broad, tolerant of many functional groups | Can be limited by the reactivity of C-H bonds and potential for side reactions |
| Reaction Conditions | Mild to moderate heating, requires a palladium catalyst and a base | Often requires a radical initiator (e.g., light, heat, or a chemical initiator) |
Experimental Workflow (Suzuki-Miyaura Coupling):
Caption: General workflow for the Suzuki-Miyaura coupling step in the synthesis of a PQR620 precursor.
Alternative Method: Late-Stage Radical Difluoromethylation
An alternative strategy for introducing a difluoromethyl group onto an aromatic ring is through late-stage C-H difluoromethylation using radical-based methods.[4] This approach avoids the pre-functionalization required for the boronic acid but can present challenges in terms of regioselectivity and functional group tolerance. For a complex molecule like a PQR620 precursor, achieving selective difluoromethylation at the desired position without affecting other reactive sites could be challenging.
Experimental Workflow (Radical Difluoromethylation):
Caption: General workflow for a late-stage radical difluoromethylation approach.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example of a Suzuki-Miyaura coupling reaction that can be adapted for the synthesis of PQR620 precursors using this compound or its corresponding pinacol ester.
-
Materials:
-
Aryl halide (e.g., chlorotriazine intermediate) (1.0 eq)
-
This compound pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05-0.1 eq)
-
Base (e.g., Na₂CO₃ or K₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
-
Procedure:
-
To a dry reaction flask, add the aryl halide, the boronic acid derivative, and the base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst and the solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Radical C-H Difluoromethylation
This protocol provides a general outline for a radical-based difluoromethylation, which would require significant optimization for a specific and complex substrate.
-
Materials:
-
Aromatic substrate (1.0 eq)
-
Difluoromethylating agent (e.g., TMSCF₂H) (2.0-5.0 eq)
-
Radical initiator (e.g., dibenzoyl peroxide, AIBN, or a photoredox catalyst) (0.1-0.2 eq)
-
Anhydrous and degassed solvent (e.g., acetonitrile, dichloroethane)
-
-
Procedure:
-
To a reaction vessel, add the aromatic substrate and the solvent.
-
Degas the solution by bubbling with an inert gas.
-
Add the difluoromethylating agent and the radical initiator.
-
If using a photochemical method, irradiate the mixture with a suitable light source (e.g., blue LED). If using a thermal initiator, heat the reaction to the appropriate temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired difluoromethylated product and any regioisomers.
-
Conclusion
This compound provides a highly effective and versatile method for the introduction of the difluoromethylphenyl group into complex molecules, as exemplified by the synthesis of the mTOR inhibitor PQR620. The Suzuki-Miyaura coupling offers high yields, broad functional group tolerance, and predictable regioselectivity, making it a superior choice for the synthesis of well-defined active pharmaceutical ingredients. While alternative methods like radical C-H difluoromethylation are valuable for late-stage functionalization, they often lack the precision required for complex targets. For researchers and drug development professionals, leveraging the reliability of boronic acid-based cross-coupling reactions can significantly streamline the synthesis of novel and effective therapeutics.
Signaling Pathway of mTOR:
Caption: Simplified mTOR signaling pathway showing the points of inhibition by PQR620.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Byproduct Formation in Suzuki Reactions with Fluorinated Boronic Acids
For Researchers, Scientists, and Drug Development Professionals: A Guide to Byproduct Analysis in the Suzuki-Miyaura Coupling of Fluorinated Boronic Acids.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. For pharmaceutical and materials science applications, the incorporation of fluorine atoms into molecular scaffolds is a critical strategy for modulating physicochemical and biological properties. Fluorinated arylboronic acids are therefore indispensable reagents. However, their use in Suzuki-Miyaura couplings is often accompanied by the formation of undesired byproducts, which can complicate purification and reduce yields.
This guide provides an objective comparison of the performance of different fluorinated phenylboronic acids in Suzuki-Miyaura reactions, with a focus on the analysis of common byproducts. The information presented, supported by experimental data, is intended to assist researchers in anticipating side reactions and developing robust synthetic protocols.
Understanding the Byproduct Landscape
In Suzuki-Miyaura reactions, particularly with electron-deficient partners like fluorinated boronic acids, three primary side reactions compete with the desired cross-coupling:
-
Homocoupling: The dimerization of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen and can be a significant byproduct, especially with electron-deficient arylboronic acids.[1]
-
Protodeboronation: The cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This is a common pathway for boronic acid degradation, particularly under basic aqueous conditions.[2]
-
Dehalogenation: The reduction of the aryl halide starting material, where the halogen is replaced by a hydrogen atom.
The prevalence of these byproducts is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, as well as the electronic and steric nature of the coupling partners.
Quantitative Performance Comparison
Table 1: Comparison of Boronic Acid Performance in Reaction with 1-bromo-4-fluorobenzene
| Boronic Acid | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 4-Fluorophenylboronic Acid | 110 | 3 | ~98 |
| 4-Fluorophenylboronic Acid | 110 | 8 | >99 |
| Phenylboronic Acid | 110 | 3 | ~95 |
| Phenylboronic Acid | 110 | 8 | ~98 |
| 4-Carboxyphenylboronic Acid | 110 | 24 | ~85 |
| 4-Vinylphenylboronic Acid | 110 | 24 | ~90 |
Data adapted from Molecules 2017, 22(3), 431.[3]
The data indicates that 4-fluorophenylboronic acid is a highly effective coupling partner, achieving near-quantitative conversion of the aryl bromide at elevated temperatures. Its performance is comparable to, and slightly exceeds, that of the non-fluorinated phenylboronic acid under these conditions.
Further investigation into the reaction of 4-fluorophenylboronic acid with various fluorinated aryl bromides provides insight into the influence of the fluorine substitution pattern on the aryl halide.
Table 2: Performance of 4-Fluorophenylboronic Acid with Various Fluorinated Aryl Bromides
| Aryl Bromide | Temperature (°C) | Reaction Time (h) | Product | Conversion (%) |
| 1-Bromo-4-fluorobenzene | 110 | 24 | 4,4'-Difluorobiphenyl | >99 |
| 1-Bromo-3-fluorobenzene | 110 | 24 | 3,4'-Difluorobiphenyl | >99 |
| 1-Bromo-2-fluorobenzene | 110 | 24 | 2,4'-Difluorobiphenyl | ~95 |
| 2-Bromo-5-fluorotoluene | 110 | 24 | 2-Methyl-4',5-difluorobiphenyl | ~98 |
| 2-Bromo-4-fluorotoluene | 110 | 24 | 4,4'-Difluoro-2-methylbiphenyl | ~85 |
Data adapted from Molecules 2017, 22(3), 431.[3]
These results suggest that the position of the fluorine atom on the aryl bromide has a modest effect on the reaction outcome, with slightly lower conversions observed for ortho-substituted aryl bromides, likely due to steric hindrance.[3]
Visualizing Reaction Pathways
To better understand the interplay between the desired reaction and the formation of byproducts, the following diagrams, generated using the DOT language, illustrate the key mechanistic pathways.
Experimental Protocols
The following are generalized protocols for a typical Suzuki-Miyaura coupling reaction and subsequent byproduct analysis. These should be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Fluorinated phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, fluorinated phenylboronic acid, and base.
-
Seal the flask with a septum and purge with an inert gas for 15-30 minutes.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Byproduct Analysis by GC-MS
Sample Preparation:
-
Prior to purification, take a small aliquot of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).
-
If necessary, filter the diluted sample through a small plug of silica gel to remove solid impurities.
-
Add an internal standard for quantitative analysis.
GC-MS Analysis:
-
Inject the prepared sample into a GC-MS system.
-
Use a GC method with a temperature program that allows for the separation of the starting materials, desired product, and potential byproducts (homocoupled product, protodeboronated arene, and dehalogenated arene).
-
Identify the peaks corresponding to each component based on their mass spectra and retention times.
-
Quantify the relative amounts of each component by integrating the respective peak areas and normalizing to the internal standard.
Conclusion
The use of fluorinated boronic acids in Suzuki-Miyaura cross-coupling reactions is a powerful tool for the synthesis of valuable fluorinated biaryls. However, an awareness of potential side reactions is crucial for the development of efficient and robust synthetic methods. While direct comparative data on byproduct formation for isomeric fluorophenylboronic acids is limited, the available information on cross-coupling efficiency suggests that all isomers are viable reagents. Careful optimization of reaction conditions, coupled with diligent analysis of the crude reaction mixture by techniques such as GC-MS and NMR, will enable researchers to minimize byproduct formation and maximize the yield of the desired fluorinated products.
References
A Comparative Guide to the Synthesis of Biaryl Molecules Utilizing 4-(Ethoxycarbonyldifluoromethyl)phenylboronic Acid and Alternative Difluoromethylation Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl group (CF2H) into aromatic systems is a critical strategy in modern medicinal chemistry. This moiety can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a key reagent for incorporating the ethoxycarbonyldifluoromethylphenyl group, a versatile building block in the synthesis of novel pharmaceutical candidates. This guide provides a comparative analysis of its application in Suzuki-Miyaura cross-coupling reactions and presents alternative methods for the introduction of similar structural motifs, supported by experimental data and detailed protocols.
While specific total synthesis case studies for this compound are not extensively documented in publicly available literature, its utility can be confidently projected based on the well-established reactivity of arylboronic acids in palladium-catalyzed cross-coupling reactions.
Hypothetical Case Study: Suzuki-Miyaura Coupling
A plausible application of this compound is the Suzuki-Miyaura cross-coupling reaction with a heterocyclic halide, a common transformation in drug discovery to generate complex scaffolds. For instance, its reaction with a brominated pyridine derivative can yield a key intermediate for further functionalization.
Reaction Scheme:
Caption: Proposed Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
2-Bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.2 mmol), 2-bromopyridine (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL), both previously degassed.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-(ethoxycarbonyldifluoromethyl)phenyl)pyridine.
Comparative Analysis of Difluoromethylation Strategies
The direct use of this compound is one of several methods to introduce a difluoromethylated aromatic moiety. Below is a comparison with alternative approaches.
Alternative 1: Synthesis from a Brominated Precursor
An alternative route involves the synthesis of the target molecule from a brominated precursor, such as ethyl 2-(4-bromophenyl)-2,2-difluoroacetate. This precursor can then be converted to the corresponding boronic acid or used in other cross-coupling reactions.
Workflow for Alternative 1:
Caption: Synthesis via a brominated precursor.
Alternative 2: Direct C-H Difluoromethylation
Recent advances have enabled the direct C-H difluoromethylation of aromatic compounds, bypassing the need for pre-functionalized starting materials like boronic acids. These methods often employ radical-based difluoromethylating agents.
| Reagent/Method | Description | Typical Yields | Reference |
| TMSCF2H (Difluoromethyl)trimethylsilane) | A nucleophilic difluoromethylating agent used in the presence of a suitable activator. | 60-90% | [1][2] |
| PhSO2CF2H (Difluoromethyl phenyl sulfone) | A stable, crystalline solid that can act as a nucleophilic difluoromethyl source. | 50-85% | [3] |
| Photocatalytic C-H Difluoromethylation | Utilizes a photocatalyst and a difluoromethyl source (e.g., NaSO2CF2H) to directly functionalize C-H bonds. | Moderate to excellent | [4] |
Table 1: Comparison of Difluoromethylation Reagents
Quantitative Data Comparison
The following table summarizes hypothetical and reported yields for different difluoromethylation strategies.
| Reaction | Reagents | Catalyst/Conditions | Yield (%) |
| Proposed Suzuki Coupling | This compound, 2-Bromopyridine | Pd(PPh3)4, K2CO3 | 75-90 (Estimated) |
| Stereoselective Difluoromethylation of Imines | Aryl ketimine, TMSCF2H | NaHMDS | 90-99 |
| Radical C-H Difluoromethylation of Heterocycles | Heterocycle, NaSO2CF2H | Photocatalyst, Visible Light | up to 91 |
Table 2: Comparison of Reaction Yields
Conclusion
This compound represents a valuable and direct reagent for the introduction of the ethoxycarbonyldifluoromethylphenyl moiety via Suzuki-Miyaura cross-coupling. Its primary advantage lies in the direct and predictable formation of C-C bonds with a wide range of coupling partners. However, researchers should also consider alternative strategies, such as the in-situ generation of the boronic acid from brominated precursors or direct C-H functionalization methods, which may offer advantages in terms of step economy or substrate scope for specific applications. The choice of method will ultimately depend on the specific target molecule, available starting materials, and desired synthetic efficiency.
References
A Comparative Yield Analysis of Suzuki Coupling with Various Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A critical parameter influencing the success of this palladium-catalyzed reaction is the nature of the organoboron species, particularly the boronic acid. This guide provides a comparative analysis of Suzuki coupling yields with various boronic acids, supported by experimental data and detailed methodologies, to aid in reaction optimization and the strategic design of synthetic routes.
Factors Influencing Reactivity of Boronic Acids
The yield of a Suzuki-Miyaura coupling is dictated by a combination of electronic and steric factors, as well as the intrinsic stability of the boronic acid. Key considerations include:
-
Electronic Effects: The electronic properties of substituents on the boronic acid significantly impact the transmetalation step of the catalytic cycle. Generally, electron-donating groups on an aryl boronic acid can enhance the reaction rate and, consequently, the yield.[1] Conversely, electron-withdrawing groups can sometimes lead to slower reactions or lower yields, although this is highly dependent on the overall reaction conditions.[1]
-
Steric Hindrance: Sterically hindered boronic acids can exhibit lower reactivity due to the difficulty of the organoboron species approaching the palladium center for transmetalation.
-
Stability of the Boronic Acid: Boronic acids, especially certain heteroaryl and vinyl derivatives, can be susceptible to decomposition pathways such as protodeboronation (replacement of the boronic acid group with a hydrogen atom) and oxidation.[3][4] This instability can lead to reduced yields and the formation of byproducts. Boronate esters, such as pinacol esters, are often more stable alternatives.[3]
-
Positional Isomerism in Heterocycles: For heteroaryl boronic acids, the position of the boronic acid group on the ring dramatically influences reactivity. For instance, in pyrimidine boronic acids, the 5-substituted isomer generally shows good reactivity, while the 2-substituted isomer is often challenging due to the proximity of the nitrogen atom, which can coordinate to the palladium catalyst and inhibit the reaction.[5]
Comparative Yield Data
The following tables summarize representative data on the yields of Suzuki coupling reactions with various classes of boronic acids. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.
Table 1: Influence of Electronic Effects on Arylboronic Acid Yields
| Arylboronic Acid Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-OCH₃ (electron-donating) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| 4-CH₃ (electron-donating) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 98 |
| H (neutral) | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 4-CF₃ (electron-withdrawing) | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 85 |
| 4-CN (electron-withdrawing) | 4-Chlorobenzonitrile | Pd(OAc)₂/XPhos | K₃PO₄ | t-AmylOH | 92 |
Data compiled from various sources.[1][6]
Table 2: Comparison of Heteroarylboronic Acids
| Heteroarylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 5-Pyrimidinylboronic acid | Aryl Halide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Generally High |
| 4-Pyrimidinylboronic acid | Aryl Halide | Optimized Pd catalyst | K₃PO₄ | Toluene | Moderate to High |
| 2-Pyrimidinylboronic acid | Aryl Halide | Specialized Pd catalyst | Cs₂CO₃ | Dioxane | Lower, more challenging |
| 3-Pyridylboronic acid | 6-Chloroindole | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 97 |
| 2-Furanylboronic acid | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | DME | 88 |
Data compiled from various sources.[5][7]
Table 3: Boronic Acids vs. Boronate Esters
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Phenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| Phenylboronic Acid Pinacol Ester | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 92 |
| (5-Iodopent-1-en-1-yl)boronic Acid | - | - | - | - | More Reactive |
| (5-Iodopent-1-en-1-yl)boronic Acid Pinacol Ester | - | - | - | - | More Stable |
Data compiled from various sources.[3][6]
Experimental Protocols
Below is a generalized, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Note that optimization of the catalyst, ligand, base, solvent, temperature, and reaction time is often necessary for specific substrates.[8]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Boronic acid or boronate ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.5 - 5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (1 - 10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl/heteroaryl halide, boronic acid/ester, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir for the specified time (typically 1-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound should be treated as hazardous chemical waste.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[1][2] |
| Body Protection | A lab coat or other impervious clothing to prevent skin contact.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a multi-purpose combination respirator cartridge is recommended.[1] |
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[3][4]
Disposal Protocol: A Step-by-Step Approach
Due to its chemical structure, containing a boronic acid group and fluorine atoms, this compound must be disposed of as halogenated organic waste .[3][5] Do not mix it with non-halogenated waste streams.[6][7][8]
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2][6]
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and identify it as a "Halogenated Organic Waste".[2][3][6] Include the approximate concentration if it is in a solution.
2. Solid Waste Disposal:
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed container labeled for solid halogenated hazardous waste.[2]
-
Sweep up any solid spills and place the material into a suitable container for disposal. Avoid dust formation.[4][9]
3. Liquid Waste Disposal:
-
Collect all solutions containing this compound in a dedicated, leak-proof container with a secure screw-top cap.[7]
-
The container must be compatible with the solvents used.
-
Do not overfill containers; leave adequate headspace for expansion.[10]
4. Decontamination of Glassware:
-
Glassware that has come into contact with the compound should be decontaminated.
-
A rinse with a suitable organic solvent can be used to remove residues. This rinsate must be collected and disposed of as halogenated liquid waste.[10]
-
For thorough decontamination, a basic wash (e.g., with a dilute sodium bicarbonate solution) can help convert residual boronic acid into a more water-soluble boronate salt.[2] This basic rinsate should also be collected as hazardous waste.
-
After decontamination, a final rinse with water should be performed, and this rinse water should also be collected as hazardous waste.[2]
5. Storage and Pickup:
-
Store sealed and labeled waste containers in a designated and properly segregated satellite accumulation area.[2][3]
-
Keep containers in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][9]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal by contacting your Environmental Health and Safety (EHS) department.[1]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your organization's Environmental Health and Safety (EHS) department for detailed guidance.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. fishersci.ca [fishersci.ca]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid, including detailed operational and disposal plans. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
I. Hazard Identification and Personal Protective Equipment (PPE)
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[4][5] | Protects against splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves. For extended contact or handling larger quantities, consider double-gloving or using heavier-duty gloves.[4][5] | Prevents skin contact and absorption. Gloves must be inspected before use and disposed of immediately after contamination.[6] |
| Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes.[4] Clothing should be made of cotton or other non-synthetic materials. | Minimizes skin exposure to spills and splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[1][4] | Protects against respiratory tract irritation from inhaling fine particles of the compound.[2][3] |
II. Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to temporary storage.
-
Preparation and Pre-Handling Check:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency shower and eyewash station are accessible and have been recently tested.[7]
-
Assemble all necessary equipment and reagents before introducing the boronic acid.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Dissolution and Reaction Setup:
-
If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Ensure the reaction vessel is appropriately secured.
-
Maintain the reaction within the fume hood for the entire duration.
-
-
Post-Handling and Immediate Cleanup:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Decontaminate any reusable equipment.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
III. Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Store waste separately from these materials.
-
-
Solid Waste:
-
Liquid Waste:
-
Container Labeling and Storage:
-
Final Disposal:
-
Arrange for the collection of hazardous waste through your institution's EHS department.[1] Laboratory personnel should not transport hazardous waste outside of their designated work area.
-
IV. Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. aksci.com [aksci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
